Arachidin 2
Descripción
Propiedades
Número CAS |
61517-87-1 |
|---|---|
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H20O3/c1-13(2)3-10-17-18(21)11-15(12-19(17)22)5-4-14-6-8-16(20)9-7-14/h3-9,11-12,20-22H,10H2,1-2H3/b5-4+ |
Clave InChI |
WWFOQQIWOKJBSJ-SNAWJCMRSA-N |
SMILES isomérico |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=C(C=C2)O)O)C |
SMILES canónico |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
The Natural Provenance of Arachidin-2: A Technical Guide for Researchers
Abstract
Arachidin-2, a prenylated stilbenoid, has garnered significant interest within the scientific community for its diverse biological activities, including neuroprotective and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of Arachidin-2, focusing on its biosynthesis, methods of isolation, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising bioactive compound.
Primary Natural Source: The Peanut Plant (Arachis hypogaea)
Arachidin-2 is a phytoalexin predominantly found in the peanut plant (Arachis hypogaea)[1][2][3][4][5]. Phytoalexins are antimicrobial and antioxidant compounds synthesized by plants in response to biotic and abiotic stresses, such as fungal infection or UV radiation. In peanuts, Arachidin-2 is one of over 45 identified prenylated stilbenoids that contribute to the plant's defense mechanisms. These compounds are not typically present in healthy, unstressed peanut tissues but are rapidly synthesized upon challenge.
The biosynthesis of Arachidin-2 and other related stilbenoids occurs in various parts of the peanut plant, including the seeds (kernels), stems, and roots. Notably, hairy root cultures of Arachis hypogaea have been established as a scalable and sustainable platform for the production of Arachidin-2 and other stilbenoids for research and potential commercial purposes. Elicitation of these cultures with substances like sodium acetate, cyclodextrins (CD), methyl jasmonate (MeJA), or hydrogen peroxide (H₂O₂) can significantly enhance the production of these compounds.
While the peanut plant is the most well-documented source, some evidence suggests the presence of Arachidin-2 in other plant species, such as Bagassa guianensis from the Moraceae family. However, the vast majority of research has centered on Arachis hypogaea.
Biosynthesis of Arachidin-2
Arachidin-2 is a derivative of the well-known stilbenoid, resveratrol (B1683913). The biosynthesis of Arachidin-2 involves the prenylation of resveratrol at the C-4 position. This reaction is catalyzed by a specific prenyltransferase enzyme, AhR4DT-1, which has been identified in peanut. This enzyme is highly specific for stilbenoid substrates and is localized in the plastid.
The biosynthesis of resveratrol itself begins with the general phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. Stilbene synthase (STS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol. The subsequent prenylation of resveratrol by AhR4DT-1 leads to the formation of Arachidin-2.
References
- 1. Stilbenoid prenyltransferases define key steps in the diversification of peanut phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Production of stilbenoids and phenolic acids by the peanut plant at early stages of growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Peanut (Arachis hypogaea) Phytoalexins and Selected Natural and Synthetic Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Arachidin-2: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidin-2, also known as 4-Prenylresveratrol, is a naturally occurring prenylated stilbenoid found in plants such as peanuts (Arachis hypogaea)[1][2]. As a phytoalexin, it is produced in response to stress, including fungal infections[2]. Belonging to the stilbene (B7821643) class of organic compounds, Arachidin-2 is structurally related to the well-studied resveratrol (B1683913) but possesses a unique prenyl group that significantly influences its biological activity[3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Arachidin-2, with a focus on its potential applications in research and drug development.
Chemical Structure and Properties
Arachidin-2 is characterized by a stilbene backbone with three hydroxyl groups and a 3-methylbut-2-enyl (prenyl) group attached to one of the aromatic rings.
Table 1: Chemical and Physical Properties of Arachidin-2
| Property | Value | Source |
| Molecular Formula | C19H20O3 | [4] |
| Molecular Weight | 296.36 g/mol | |
| IUPAC Name | 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol | |
| Synonyms | 4-Prenylresveratrol, (E)-Arachidin II | |
| CAS Number | 61517-87-1 | |
| Appearance | Not specified | |
| Solubility | Soluble in water (1.116 mg/L at 25 °C, estimated) |
Biological Activities and Therapeutic Potential
Arachidin-2 has demonstrated a range of biological activities, highlighting its potential as a lead compound for the development of new therapeutic agents. Its activities are often more potent than its non-prenylated counterpart, resveratrol, which is attributed to the increased lipophilicity and enhanced cell membrane interaction conferred by the prenyl group.
Antioxidant Activity
Arachidin-2 is a potent antioxidant. Studies have shown that it can effectively scavenge free radicals and inhibit the generation of reactive oxygen species (ROS).
Table 2: Antioxidant Activity of Arachidin-2
| Assay | Cell Line/System | IC50 Value | Source |
| Reactive Oxygen Species (ROS) Generation | HL-60 cells | 0.04 µg/mL |
Anti-inflammatory Activity
Like other stilbenoids, Arachidin-2 exhibits anti-inflammatory properties. While specific studies on Arachidin-2 are limited, related compounds like Arachidin-1 and Arachidin-3 have been shown to inhibit key inflammatory pathways. Arachidin-3, for instance, has been demonstrated to inhibit the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages. Given the structural similarity, it is plausible that Arachidin-2 shares similar mechanisms.
Antifungal Activity
Arachidin-2 has been investigated for its antifungal properties. A recent study highlighted its efficacy against Peronophythora litchii, the causative agent of litchi downy blight. The proposed mechanism of action involves the inhibition of the alternative oxidase (AOX) enzyme in the fungus, leading to a disruption of its energy metabolism.
Table 3: Antifungal Activity of Arachidin-2
| Fungal Species | Activity | Mechanism of Action | Source |
| Peronophythora litchii | Inhibition of mycelial growth and sporangia germination | Inhibition of alternative oxidase (AOX) |
Anticancer Activity
The anticancer potential of Arachidin-2 is an emerging area of research. Related prenylated stilbenoids, such as Arachidin-1, have shown promising results in inducing apoptosis in cancer cells. The structural features of Arachidin-2 suggest it may also possess cytotoxic activity against various cancer cell lines.
Signaling Pathways
The detailed signaling pathways modulated by Arachidin-2 are still under investigation. However, based on studies of related stilbenoids and its observed biological effects, several pathways are likely to be involved.
Caption: Putative signaling pathways modulated by Arachidin-2.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Arachidin-2 are crucial for reproducible research. Below are generalized methodologies for key assays.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of Arachidin-2 in a suitable solvent.
-
In a 96-well plate, add the Arachidin-2 solutions to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Caption: Workflow for the broth microdilution antifungal assay.
Methodology:
-
Prepare a stock solution of Arachidin-2 in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of Arachidin-2 in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of Arachidin-2 that causes a significant inhibition of fungal growth compared to the growth control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Seed cells (e.g., cancer cell lines or normal cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Arachidin-2.
-
Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Conclusion and Future Directions
Arachidin-2 is a promising natural product with a diverse range of biological activities. Its potent antioxidant, anti-inflammatory, and antifungal properties, coupled with its potential as an anticancer agent, make it a valuable subject for further investigation. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways of Arachidin-2 in mammalian cells. Furthermore, in vivo studies are necessary to validate the therapeutic potential of Arachidin-2 and to assess its pharmacokinetic and safety profiles. The development of efficient and scalable methods for the synthesis or isolation of Arachidin-2 will also be crucial for advancing its research and potential clinical applications. This comprehensive guide serves as a foundational resource for scientists and researchers interested in exploring the multifaceted potential of this intriguing prenylated stilbenoid.
References
- 1. ovid.com [ovid.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The target of arachidonic acid pathway is a new anticancer strategy for human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
The Biological Activity of Arachidin-2: A Technical Guide for Researchers
An In-depth Examination of the Phytoalexin's Anti-inflammatory, Antioxidant, and Anticancer Properties
Introduction
Arachidin-2 is a prenylated stilbenoid phytoalexin primarily found in peanuts (Arachis hypogaea). As a defense compound produced by the plant in response to stress, such as microbial infection, Arachidin-2 has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of Arachidin-2's bioactivity, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and drug development initiatives.
Quantitative Biological Activity of Arachidin-2
The biological effects of Arachidin-2 have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics, providing a comparative view of its potency across different biological activities.
Table 1: Anti-inflammatory and Antioxidant Activity of Arachidin-2
| Biological Activity | Assay System | Cell Line | IC50 (µg/mL) | Positive Control | Reference |
| Inhibition of NF-κB Mediated Transcription | Reporter Gene Assay | SW1353 (Human Chondrosarcoma) | 0.025 | Parthenolide | [1] |
| Inhibition of Intracellular ROS Generation | DCFH-DA Assay | HL-60 (Human Promyelocytic Leukemia) | 0.04 | Trolox | [1][2] |
| Inhibition of Nitric Oxide (NO) Production | Griess Reagent Assay | RAW 264.7 (Mouse Macrophage) | 4.1 | Parthenolide | [1] |
Table 2: Cytotoxic Activity of Arachidin-2
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| SK-MEL | Human Malignant Melanoma | 20.0 | [1] |
| KB | Human Epidermoid Carcinoma | 22.5 | |
| BT-549 | Human Breast Ductal Carcinoma | 7.5 | |
| VERO | Monkey Kidney Epithelial | 13.5 | |
| LLC-PK1 | Pig Kidney Epithelial | 13.5 |
Key Signaling Pathways Modulated by Arachidin-2
Arachidin-2 exerts its biological effects by modulating key cellular signaling pathways. While direct studies on Arachidin-2 are ongoing, research on closely related stilbenoids like Arachidin-1 and Arachidin-3 provides significant insights into its probable mechanisms of action.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of Arachidin-2 are significantly attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Arachidin-2 is thought to interfere with this cascade, likely by inhibiting the IKK complex, thereby preventing IκBα degradation and subsequent p65 nuclear translocation.
Anticancer Activity: Induction of Apoptosis and Modulation of MAPK Pathways
The anticancer effects of Arachidin-2 and related stilbenoids are linked to their ability to induce programmed cell death (apoptosis) and modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Apoptosis Induction: Apoptosis is a critical process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program. Evidence from related compounds like Arachidin-1 suggests that these stilbenoids can induce apoptosis through both caspase-dependent and -independent mechanisms, involving mitochondrial membrane depolarization and the activation of initiator caspases like caspase-9 and effector caspases like caspase-3. Furthermore, they can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.
MAPK Pathway Modulation: The MAPK signaling network, comprising pathways such as ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Studies on related phytoalexins suggest that they can modulate MAPK signaling, often leading to the inhibition of cancer cell growth. For instance, some stilbenoids have been shown to inhibit the phosphorylation and activation of ERK, a key promoter of cell proliferation, while activating the stress-related JNK and p38 pathways, which can lead to apoptosis.
Detailed Experimental Protocols
To facilitate the replication and further investigation of Arachidin-2's biological activities, detailed methodologies for the key experiments are provided below.
Inhibition of NF-κB Mediated Transcription (Reporter Gene Assay)
This protocol is adapted for use with human chondrosarcoma (SW1353) cells.
-
Cell Culture and Transfection:
-
Culture SW1353 cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seed cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Arachidin-2 or the vehicle control (e.g., DMSO).
-
Incubate for a predetermined period (e.g., 6 hours).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for an additional 18-24 hours. A set of wells should remain unstimulated to measure basal activity.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of Arachidin-2 compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Arachidin-2 concentration.
-
Inhibition of Intracellular ROS Generation (DCFH-DA Assay)
This protocol is designed for use with human promyelocytic leukemia (HL-60) cells.
-
Cell Culture:
-
Culture HL-60 cells in suspension in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
-
Cell Staining and Treatment:
-
Harvest the cells and wash them with a serum-free medium or PBS.
-
Resuspend the cells in a serum-free medium containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess DCFH-DA.
-
Resuspend the stained cells in fresh medium and treat with various concentrations of Arachidin-2 or the vehicle control for a specified time (e.g., 1 hour).
-
-
ROS Induction and Measurement:
-
Induce ROS production by adding a stimulus such as H2O2 (e.g., 100 µM).
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ROS generation for each concentration of Arachidin-2 compared to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Inhibition of Nitric Oxide (NO) Production (Griess Reagent Assay)
This protocol is suitable for use with mouse macrophage (RAW 264.7) cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of Arachidin-2 or the vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 24 hours.
-
-
Nitrite (B80452) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition of NO production for each concentration of Arachidin-2 compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Conclusion and Future Directions
Arachidin-2, a phytoalexin from peanuts, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and cytotoxic activities. Its ability to modulate critical signaling pathways such as NF-κB and MAPK, and to induce apoptosis, underscores its relevance in the fields of oncology and inflammatory diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals.
Future research should focus on elucidating the precise molecular targets of Arachidin-2 within these signaling cascades. In vivo studies are also crucial to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural compound. Furthermore, structure-activity relationship studies of Arachidin-2 and its analogs could lead to the development of even more potent and selective therapeutic agents.
References
Unveiling Arachidin-2: A Technical Guide to its Discovery, Isolation, and Characterization from Peanuts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidin-2, a prenylated stilbenoid found in peanuts (Arachis hypogaea), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Arachidin-2. It details the methodologies employed in its initial identification from peanut seeds, including protocols for fungal elicitation, extraction, and purification. Furthermore, this document summarizes the quantitative data available for Arachidin-2 and related stilbenoids and explores the current understanding of the signaling pathways influenced by this class of compounds. Diagrams illustrating key experimental workflows and signaling cascades are provided to facilitate a deeper understanding of the subject matter.
Discovery and Initial Isolation
Arachidin-2 was first reported as a constituent of peanut seeds that were subjected to fungal elicitation. The production of phytoalexins, including stilbenoids, is a natural defense mechanism in plants against pathogens. Researchers simulated this process to induce the biosynthesis of these compounds for isolation and study.
Fungal Elicitation of Peanut Kernels
The pioneering work in the isolation of Arachidin-2 involved challenging peanut kernels with fungal species, typically Aspergillus spp. This process stimulates the production of a range of stilbenoids, including Arachidin-1, Arachidin-3, and Arachidin-2.
Experimental Protocol: Fungal Elicitation
-
Peanut Selection: Healthy, intact peanut kernels are selected.
-
Surface Sterilization: The kernels are surface-sterilized to prevent unwanted microbial contamination. This is typically achieved by washing with a solution of sodium hypochlorite (B82951) followed by sterile water rinses.
-
Inoculation: The sterilized kernels are inoculated with a spore suspension of a suitable fungal strain (e.g., Aspergillus caelatus).
-
Incubation: The inoculated kernels are incubated under controlled conditions of temperature and humidity for a specific period, often several days, to allow for fungal growth and the induction of phytoalexin synthesis.
-
Harvesting: After the incubation period, the kernels are harvested for extraction.
Extraction and Purification
Following fungal elicitation, a multi-step process is required to extract and purify Arachidin-2 from the peanut matrix.
Extraction
The initial extraction is designed to isolate a crude mixture of stilbenoids from the elicited peanut kernels.
Experimental Protocol: Solvent Extraction
-
Grinding: The harvested peanut kernels are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Maceration: The peanut powder is macerated in an organic solvent, typically methanol (B129727) or a mixture of chloroform (B151607) and methanol, for an extended period. This process is often repeated multiple times to ensure maximum extraction efficiency.
-
Filtration and Concentration: The solvent extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract contains a complex mixture of compounds, necessitating further purification steps to isolate Arachidin-2. This is typically achieved through a combination of chromatographic techniques.
Experimental Protocol: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography. A step gradient of solvents with increasing polarity (e.g., chloroform-methanol) is used to fractionate the extract.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions enriched with stilbenoids are further purified using semi-preparative RP-HPLC on a C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the individual stilbenoids.
-
Compound Identification: The purity and identity of the isolated Arachidin-2 are confirmed by analytical HPLC and spectroscopic methods.
Structural Characterization
The definitive identification of Arachidin-2 relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Spectroscopic Data for Stilbenoid Identification
| Technique | Data Obtained |
| ¹H NMR | Provides information on the number and chemical environment of protons, confirming the presence of the stilbene (B7821643) backbone and the prenyl group. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule, complementing the ¹H NMR data for complete structural assignment. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula and the presence of specific structural motifs. |
Quantitative Data
Quantitative analysis of Arachidin-2 and related stilbenoids is most extensively documented in studies utilizing elicited peanut hairy root cultures, which offer a more controlled and scalable production system compared to fungal elicitation of whole seeds.
Table 2: Yields of Prenylated Stilbenoids from Elicited Peanut Hairy Root Cultures
| Stilbenoid | Elicitor Treatment | Yield (mg/L) | Purity (%) | Reference |
| Arachidin-1 | CD + H₂O₂ | 132.6 ± 20.4 | >95 | [1] |
| Arachidin-3 | CD + MeJA | 178.2 ± 6.8 | >95 | [1] |
| Arachidin-1 | CD + MeJA | 32.3 ± 2.1 | >95 | [1] |
| Arachidin-3 | CD + H₂O₂ | 74.5 ± 13.1 | >95 | [1] |
CD: Cyclodextrin; MeJA: Methyl Jasmonate; H₂O₂: Hydrogen Peroxide
Biological Activity and Signaling Pathways
Prenylated stilbenoids, as a class, have demonstrated a range of biological activities, with anti-inflammatory properties being a key area of investigation.
Anti-inflammatory Effects
Studies on various prenylated stilbenoids have shown their ability to modulate inflammatory responses. A primary mechanism identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1) signaling pathways. These pathways are crucial in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens, and their dysregulation is linked to inflammatory diseases.
By inhibiting these pathways, prenylated stilbenoids can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Conclusion
Arachidin-2 is a noteworthy phytoalexin from peanuts, the isolation of which is prompted by biotic stress. While the initial discovery relied on fungal elicitation of peanut seeds, modern research has shifted towards more controlled production systems like hairy root cultures for obtaining this and related stilbenoids. The purification of Arachidin-2 involves a combination of extraction and chromatographic techniques. Its biological activity, particularly its anti-inflammatory potential through the inhibition of key signaling pathways like NF-κB, makes it a compound of interest for further research and potential drug development. This guide provides a foundational understanding of the technical aspects related to the discovery and isolation of Arachidin-2, serving as a valuable resource for the scientific community.
References
In Vitro Antioxidant Capacity of Arachidin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidin-2, a prenylated stilbenoid found in peanuts (Arachis hypogaea), has garnered interest within the scientific community for its potential health benefits. As a phytoalexin, its production in the peanut plant is stimulated by stressors such as microbial infections. Structurally related to resveratrol, Arachidin-2 exhibits a range of biological activities, with its antioxidant capacity being a key area of investigation. This technical guide provides an in-depth overview of the in vitro antioxidant properties of Arachidin-2, presenting quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.
Quantitative Antioxidant Activity
The antioxidant potential of Arachidin-2 has been evaluated using various in vitro assays. A key study by Sobolev et al. (2011) demonstrated its potent ability to inhibit the generation of intracellular reactive oxygen species (ROS). The following table summarizes the available quantitative data, comparing Arachidin-2 with other related peanut stilbenoids.
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Arachidin-2 | Inhibition of Intracellular ROS Generation | HL-60 | 0.04 | [Sobolev et al., 2011][1][2] |
| Arachidin-1 | Inhibition of Intracellular ROS Generation | HL-60 | 0.45 | [Sobolev et al., 2011][1] |
| Arachidin-3 | Inhibition of Intracellular ROS Generation | HL-60 | 9.5 | [Sobolev et al., 2011][2] |
Experimental Protocols
A detailed understanding of the methodologies used to assess antioxidant capacity is crucial for the replication and extension of research findings.
Inhibition of Intracellular Reactive Oxygen Species (ROS) Generation
This assay measures the ability of a compound to reduce the levels of ROS within a cellular environment. The protocol described by Sobolev et al. (2011) for testing peanut phytoalexins is as follows:
1. Cell Culture:
-
Human promyelocytic leukemia (HL-60) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Test Compounds:
-
A stock solution of Arachidin-2 is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the stock solution are made to achieve the desired final concentrations for testing.
3. ROS Detection:
-
HL-60 cells are seeded in a multi-well plate and treated with various concentrations of Arachidin-2 or a vehicle control (DMSO).
-
The cells are then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe.
-
Inside the cell, esterases cleave the acetate (B1210297) groups on DCFH-DA, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
4. Data Acquisition and Analysis:
-
The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer.
-
The percentage of ROS inhibition is calculated relative to the vehicle-treated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of ROS generation, is determined from a dose-response curve.
Experimental Workflow for Intracellular ROS Inhibition Assay
Potential Signaling Pathways
The antioxidant effects of stilbenoids are often linked to their ability to modulate cellular signaling pathways that control the expression of antioxidant enzymes. While direct evidence for Arachidin-2 is still emerging, studies on the structurally similar Arachidin-1 suggest a potential role in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a critical regulator of the cellular antioxidant response.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Proposed Nrf2 Activation by Arachidin-2
Conclusion
The available in vitro data strongly suggest that Arachidin-2 is a potent antioxidant, with a particularly high efficacy in mitigating intracellular reactive oxygen species. Its activity surpasses that of other peanut stilbenoids, including resveratrol, in this specific assay. The likely mechanism of action involves the modulation of key cellular defense pathways, such as the Nrf2 signaling cascade, leading to the upregulation of endogenous antioxidant enzymes. Further research is warranted to fully elucidate the spectrum of its antioxidant activities and to explore its therapeutic potential in conditions associated with oxidative stress. This technical guide serves as a foundational resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, providing a consolidated overview of the current knowledge on the in vitro antioxidant capacity of Arachidin-2.
References
- 1. Biological Activity of Peanut (Arachis hypogaea) Phytoalexins and Selected Natural and Synthetic Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peanut arachidin-1 enhances Nrf2-mediated protective mechanisms against TNF-α-induced ICAM-1 expression and NF-κB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Mechanism of Arachidin-2: A Technical Guide Based on Structurally Related Peanut Stilbenoids
Disclaimer: Scientific literature explicitly detailing the anti-inflammatory mechanism of action of Arachidin-2 is limited. This technical guide leverages comprehensive data from its structurally similar parent compounds, Arachidin-1 and Arachidin-3, which are also prenylated stilbenoids found in peanuts. The mechanisms detailed herein are inferred based on the well-documented activities of these closely related molecules and provide a strong predictive framework for the potential action of Arachidin-2.
Introduction
Arachidin-2, a prenylated stilbenoid from the peanut plant (Arachis hypogaea), belongs to a class of polyphenolic compounds recognized for their diverse biological activities. While direct research on Arachidin-2's anti-inflammatory properties is sparse, extensive studies on the related compounds Arachidin-1 and Arachidin-3 have elucidated potent anti-inflammatory effects. These compounds are known to modulate key signaling pathways and inflammatory mediators. This guide synthesizes the current understanding of the anti-inflammatory mechanisms of these peanut stilbenoids, providing a technical overview for researchers, scientists, and drug development professionals.
The primary anti-inflammatory activities of these stilbenoids are attributed to their ability to:
-
Inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
-
Modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
Upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Arachidin-1 and Arachidin-3 on key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators by Peanut Stilbenoids in LPS-stimulated RAW 264.7 Macrophages
| Compound | Inflammatory Mediator | IC50 Value (µM) | Reference |
| Arachidin-1 | Prostaglandin E2 (PGE2) | 3.51 | [1] |
| Arachidin-1 | Nitric Oxide (NO) | Not specified, but showed dose-dependent inhibition | [1][2] |
| Piceatannol (parent compound of Arachidin-1) | Prostaglandin E2 (PGE2) | 2.53 | [1] |
| Resveratrol (B1683913) (parent compound of Arachidin-3) | Prostaglandin E2 (PGE2) | 3.51 | [1] |
Table 2: Cytotoxicity of Peanut Stilbenoids
| Compound | Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| Arachidin-1 | MDA-MB-231 (human breast cancer) | 72 h | 2.51 | |
| Arachidin-1 | MDA-MB-436 (human breast cancer) | 72 h | 2.09 | |
| Arachidin-3 | MDA-MB-231 (human breast cancer) | 72 h | 18.74 | |
| Arachidin-3 | MDA-MB-436 (human breast cancer) | 72 h | 19.78 | |
| Resveratrol | MDA-MB-231 (human breast cancer) | 72 h | 10.84 | |
| Resveratrol | MDA-MB-436 (human breast cancer) | 72 h | 15.66 |
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of Arachidin-1 and Arachidin-3 are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.
Arachidin-1 has been shown to inhibit TNF-α-induced NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This inhibitory action is linked to the upregulation of Nrf2, which has a protective antioxidant role. Similarly, Arachidin-3 has been observed to inhibit LPS-induced NF-κB activation in RAW 264.7 macrophages.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is another crucial signaling route in inflammation. These kinases are activated by various extracellular stimuli, including LPS, and they regulate the expression of inflammatory mediators. Western blot analysis suggests that Arachidin-3 can regulate the activation of the MAPK pathway in LPS-induced RAW 264.7 cells. By inhibiting the phosphorylation of key MAPK proteins, Arachidin-3 can suppress downstream inflammatory responses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Arachidin-1 and Arachidin-3, which would be applicable for studying Arachidin-2.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Arachidin-1, Arachidin-3, or Arachidin-2) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 18-24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Procedure:
-
After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Measurement
-
Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
PGE2 concentrations are determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., COX-2, iNOS, p-p38, p-ERK, p-JNK, IκBα, NF-κB p65).
-
Procedure:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
The available evidence from studies on Arachidin-1 and Arachidin-3 strongly suggests that Arachidin-2 possesses significant anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key pro-inflammatory mediators like NO and PGE2, primarily through the downregulation of the NF-κB and MAPK signaling pathways.
To definitively elucidate the anti-inflammatory mechanism of Arachidin-2, future research should focus on:
-
Direct in vitro studies: Investigating the effects of purified Arachidin-2 on LPS-stimulated macrophages and other relevant cell types to confirm its impact on NF-κB and MAPK signaling and to determine its IC50 values for the inhibition of inflammatory markers.
-
In vivo studies: Utilizing animal models of inflammation to assess the therapeutic potential of Arachidin-2 and to understand its bioavailability and metabolism.
-
Comparative studies: Directly comparing the anti-inflammatory potency of Arachidin-2 with that of Arachidin-1, Arachidin-3, and resveratrol to establish structure-activity relationships.
Such studies will be crucial in validating the therapeutic potential of Arachidin-2 as a novel anti-inflammatory agent.
References
The Cytotoxic Effects of Arachidin-1 on Cancer Cell Lines: A Technical Guide
Disclaimer: Initial searches for "Arachidin-2" did not yield sufficient data for a comprehensive technical guide. The following guide focuses on the closely related and well-researched compound, Arachidin-1, a prenylated stilbenoid with significant cytotoxic effects against various cancer cell lines.
This technical guide provides an in-depth overview of the cytotoxic effects of Arachidin-1, a natural compound found in peanuts, on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways.
Data Presentation: Cytotoxicity of Arachidin-1
Arachidin-1 has demonstrated potent cytotoxic activity against a range of cancer cell lines, most notably triple-negative breast cancer (TNBC) and leukemia. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | ~2.68 | [1] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 24 h | ~11.95 | [1] |
| HL-60 | Human Leukemia | Not Specified | ~4-fold lower than resveratrol | [2] |
Note: The cytotoxicity of Arachidin-1 has been shown to be selective, with significantly lower toxicity observed in non-cancerous cell lines such as MCF-10A breast epithelial cells.[1][3]
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism by which Arachidin-1 exerts its cytotoxic effects is through the induction of programmed cell death, or apoptosis. Research indicates that Arachidin-1 activates the intrinsic apoptotic pathway. This is characterized by mitochondrial membrane damage, leading to the activation of a cascade of caspases.
Key molecular events in Arachidin-1-induced apoptosis include:
-
Activation of Caspase-9: As an initiator caspase in the intrinsic pathway, the activation of caspase-9 is a critical step.
-
Cleavage of PARP: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. Its cleavage by executioner caspases, such as caspase-3, is a hallmark of apoptosis.
-
Inhibition of Survivin: Survivin is an anti-apoptotic protein that is often overexpressed in cancer cells. Arachidin-1 has been shown to inhibit the expression of survivin, thereby promoting apoptosis.
In addition to inducing apoptosis, Arachidin-1 has been observed to cause cell cycle arrest at the G2/M phase in a dose-dependent manner in TNBC cells. This blockage of cell division contributes to its overall anti-proliferative effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of Arachidin-1.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Arachidin-1 (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is a widely used method to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with Arachidin-1 for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Signaling Pathway of Arachidin-1 Induced Apoptosis
Caption: Intrinsic apoptotic pathway induced by Arachidin-1.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for evaluating the cytotoxic effects of Arachidin-1.
References
Arachidin-2 as a Potential Therapeutic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidin-2, a prenylated stilbenoid found in peanuts (Arachis hypogaea), has emerged as a promising natural compound with a diverse range of biological activities, indicating its potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of Arachidin-2, focusing on its anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental methodologies for key assays are provided, along with visualizations of its known signaling pathways to facilitate further research and drug development efforts.
Introduction
Stilbenoids are a class of plant-derived polyphenolic compounds that have garnered significant interest for their potential health benefits. Among these, resveratrol (B1683913) is the most extensively studied. However, prenylated stilbenoids, such as Arachidin-2, are gaining attention due to their enhanced bioavailability and potent biological effects.[1][2] Arachidin-2 is a phytoalexin produced by the peanut plant in response to microbial pathogens.[3][4] Its unique chemical structure, featuring a prenyl group, is believed to contribute to its significant therapeutic potential.[1] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of Arachidin-2.
Therapeutic Potential and Biological Activities
Arachidin-2 has demonstrated significant potential in several key therapeutic areas, including anti-inflammatory, antioxidant, and anti-cancer applications. The following sections summarize the quantitative data from in vitro studies.
Quantitative Data Summary
The biological activities of Arachidin-2 have been quantified in various cellular assays. The following tables present a summary of the available data, allowing for a comparative analysis of its potency.
Table 1: Cytotoxic, Anti-inflammatory, and Antioxidant Activities of Arachidin-2
| Assay Type | Cell Line/Target | Measurement | Value |
| Cytotoxicity | HL-60 | IC50 (µg/mL) | 7.5 |
| SW1353 | IC50 (µg/mL) | 13.5 | |
| RAW 264.7 | IC50 (µg/mL) | 13.5 | |
| Anti-inflammatory | NF-κB Inhibition (PMA-induced) | IC50 (µg/mL) | 16.0 |
| iNOS Inhibition | IC50 (µg/mL) | 4.1 | |
| Antioxidant | ROS Generation Inhibition | IC50 (µg/mL) | 0.04 |
IC50: The half maximal inhibitory concentration. PMA: Phorbol (B1677699) myristate acetate (B1210297), an activator of NF-κB. iNOS: Inducible nitric oxide synthase. ROS: Reactive oxygen species.
Mechanisms of Action
Arachidin-2 exerts its biological effects through the modulation of key cellular signaling pathways. This section details the known mechanisms of action.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of Arachidin-2 is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli, such as phorbol myristate acetate (PMA), NF-κB is activated and translocates to the nucleus, where it initiates the transcription of inflammatory mediators. Arachidin-2 has been shown to inhibit this process, thereby reducing the inflammatory response.
Antifungal Activity: Inhibition of Alternative Oxidase (AOX)
Recent studies have revealed that Arachidin-2 possesses antifungal properties, notably against Peronophythora litchii, the causative agent of litchi downy blight. Molecular docking studies suggest that Arachidin-2 binds to and inhibits the alternative oxidase (AOX) enzyme. AOX is a key enzyme in the alternative respiratory pathway in some fungi and plants, which bypasses the main cytochrome pathway. By inhibiting AOX, Arachidin-2 disrupts cellular respiration, leading to a decrease in ATP and an increase in reactive oxygen species, ultimately causing fungal cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Arachidin-2 stock solution (in DMSO)
-
Cell line of interest (e.g., HL-60, SW1353, RAW 264.7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Arachidin-2 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Arachidin-2 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: NF-κB Reporter Gene Assay
This assay measures the inhibition of NF-κB-mediated transcription.
Materials:
-
Arachidin-2 stock solution (in DMSO)
-
SW1353 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Phorbol myristate acetate (PMA)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect SW1353 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 24-well plate.
-
After 24 hours, treat the cells with various concentrations of Arachidin-2 for 1 hour.
-
Stimulate the cells with PMA (e.g., 100 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity relative to the PMA-stimulated control and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of Arachidin-2.
Materials:
-
Arachidin-2 stock solution (in ethanol (B145695) or methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in ethanol or methanol)
-
Ethanol or methanol (B129727)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Arachidin-2 in ethanol or methanol in a 96-well plate.
-
Add a freshly prepared DPPH solution to each well. Include a control (DPPH solution with solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
Arachidin-2 has demonstrated significant therapeutic potential as an anti-inflammatory, antioxidant, and cytotoxic agent in preclinical studies. Its ability to modulate key signaling pathways, such as NF-κB, and inhibit specific enzymes like alternative oxidase, highlights its promise as a lead compound for drug development. Further research is warranted to fully elucidate its mechanisms of action, conduct in vivo efficacy and safety studies, and explore its potential in various disease models. The development of efficient synthesis or purification methods will also be crucial for advancing Arachidin-2 towards clinical applications.
References
A Technical Guide to Stilbenoids in Arachis Species: From Biosynthesis to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of stilbenoids in the Arachis genus, with a primary focus on the cultivated peanut, Arachis hypogaea. Stilbenoids, a class of phenolic compounds, are produced by peanuts as phytoalexins in response to biotic and abiotic stresses.[1][2] These compounds, particularly the unique prenylated stilbenoids, have garnered significant attention for their diverse and potent biological activities, making them promising candidates for pharmaceutical and nutraceutical development.[3][4] This document details their biosynthesis, outlines methods for their production and purification, presents quantitative data on their yields, and discusses their pharmacological potential.
Stilbenoid Diversity and Biosynthesis in Arachis
Arachis species are a rich source of various stilbenoids, including the well-known resveratrol (B1683913), as well as a variety of more complex prenylated derivatives.[2] The addition of a prenyl group to the stilbene (B7821643) backbone, a process known as prenylation, often enhances the lipophilicity and biological activity of these molecules. Key prenylated stilbenoids found in peanuts include arachidin-1, arachidin-2, arachidin-3 (B1251685), and arachidin-5.
The biosynthesis of stilbenoids in Arachis follows the phenylpropanoid pathway. The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form the stilbene backbone. The expression of STS genes is typically induced by various stress factors, leading to the accumulation of stilbenoids.
The following diagram illustrates the general stilbenoid biosynthesis pathway in Arachis.
Production of Stilbenoids in Arachis Hairy Root Cultures
Hairy root cultures of Arachis hypogaea, established through Agrobacterium rhizogenes-mediated transformation, have emerged as a sustainable and controlled system for the production of stilbenoids. These cultures are genetically stable, exhibit rapid growth in hormone-free media, and can be induced to produce and secrete high levels of stilbenoids into the culture medium through the application of elicitors.
Elicitation Strategies for Enhanced Stilbenoid Production
Various elicitors have been shown to significantly enhance stilbenoid production in peanut hairy root cultures. A combination of elicitors often results in a synergistic effect, leading to substantially higher yields than when used individually. Commonly used elicitors include:
-
Methyl Jasmonate (MeJA): A plant signaling molecule involved in defense responses.
-
Cyclodextrins (CD): Cyclic oligosaccharides that can form inclusion complexes with stilbenoids, facilitating their secretion and preventing feedback inhibition.
-
Hydrogen Peroxide (H₂O₂): A reactive oxygen species that can trigger oxidative stress and induce defense pathways.
-
Magnesium Chloride (MgCl₂): Provides Mg²⁺ ions, which are cofactors for prenyltransferase enzymes involved in the biosynthesis of prenylated stilbenoids.
The following diagram illustrates a typical experimental workflow for the elicitation of stilbenoids in peanut hairy root cultures.
Quantitative Data on Stilbenoid Production
The yields of specific stilbenoids can be manipulated by using different combinations of elicitors. For instance, the combination of cyclodextrin (B1172386) and hydrogen peroxide has been shown to selectively enhance the production of arachidin-1, while cyclodextrin combined with methyl jasmonate boosts the yield of arachidin-3.
Table 1: Stilbenoid Yields in Elicited Arachis hypogaea Hairy Root Cultures
| Elicitor Combination | Arachidin-1 (mg/L) | Arachidin-3 (mg/L) | Other Prenylated Stilbenoids (mg/L) | Total Yield (mg/L) | Reference |
| CD + H₂O₂ | 132.6 ± 20.4 | ~73.7 | - | - | |
| CD + MeJA | ~32.4 | 178.2 ± 6.8 | - | - | |
| CD + MeJA + H₂O₂ + MgCl₂ | - | - | - | ~750 (combined arachidin-1, -2, -3, and -5) | |
| MeJA + CD (cv. Hull) | ~56 | ~148 | - | - |
Note: Values are presented as mean ± standard deviation where available. Some values are approximated from graphical data in the cited literature.
Table 2: Stilbenoid Content in Elicited Hairy Root Cultures of Different Peanut Cultivars
| Cultivar | Resveratrol (mg/L) | Arachidin-5 (mg/L) | Arachidin-1 (mg/L) | Arachidin-2 (mg/L) | Arachidin-3 (mg/L) | Reference |
| Tifrunner | ~20 | ~25 | ~100 | ~30 | ~90 | |
| Hull | ~15 | ~20 | ~80 | ~25 | ~110 | |
| Georgia Green | ~18 | ~18 | ~75 | ~20 | ~100 |
Note: Elicitation was performed with a combination of methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride for 168 hours. Values are approximated from graphical data in the cited literature.
Experimental Protocols
Establishment and Maintenance of Hairy Root Cultures
Hairy root cultures of Arachis hypogaea are typically initiated by infecting sterile explants (e.g., leaf or stem segments) with a suspension of Agrobacterium rhizogenes. Once established, the hairy roots are maintained in a liquid Murashige and Skoog (MS) medium supplemented with vitamins (MSV) and sucrose, under dark conditions at approximately 28°C.
Elicitation of Stilbenoid Production
For elicitation, 9-day-old hairy root cultures are typically used. The growth medium is replaced with fresh MSV medium containing the desired combination of elicitors. An optimized elicitation medium consists of 18 g/L methyl-β-cyclodextrin, 125 µM methyl jasmonate, 3 mM hydrogen peroxide, and 1 mM magnesium chloride. The cultures are then incubated in the dark at 28°C for a period of 168 hours.
Extraction of Stilbenoids from the Culture Medium
Following elicitation, the culture medium is harvested. The stilbenoids, which are secreted into the medium, are then extracted using an organic solvent, typically ethyl acetate. The extraction is performed by partitioning the culture medium with ethyl acetate (e.g., in a 1:1 ratio) in a separatory funnel. The organic phase, containing the stilbenoids, is collected and the solvent is evaporated under vacuum to yield a crude extract.
Purification of Stilbenoids
The crude stilbenoid extract can be purified using a combination of chromatographic techniques. A common approach involves initial fractionation by normal-phase column chromatography followed by reversed-phase column chromatography. Final purification to obtain individual high-purity stilbenoids is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. Centrifugal Partition Chromatography (CPC) has also been successfully employed for the purification of resveratrol, arachidin-1, and arachidin-3 from hairy root culture extracts.
Quantification of Stilbenoids
The quantification of individual stilbenoids is performed using analytical reverse-phase HPLC (RP-HPLC) with UV detection. A C18 column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with the addition of a small amount of formic acid. Detection is typically carried out at a wavelength of around 320-340 nm.
The following diagram outlines a comprehensive workflow from hairy root culture to purified stilbenoids.
Biological Activities of Arachis Stilbenoids
Stilbenoids from Arachis species exhibit a wide range of biological activities with potential applications in human health. These activities are often attributed to their antioxidant and anti-inflammatory properties.
-
Antifungal Activity: As phytoalexins, peanut stilbenoids play a role in plant defense mechanisms and have been shown to be effective against various plant pathogenic fungi.
-
Antioxidant Activity: Prenylated stilbenoids, such as arachidin-1 and arachidin-3, have demonstrated potent antioxidant activities, in some cases comparable to resveratrol. Extracts rich in these compounds have shown significant radical scavenging activity.
-
Anti-inflammatory Activity: Several peanut stilbenoids have been reported to possess anti-inflammatory properties.
-
Cytotoxic and Anticancer Activity: Some stilbenoids from Arachis have shown cytotoxic effects against certain cancer cell lines. For example, arachidin-1 was found to be more cytotoxic than resveratrol in some studies.
-
Other Activities: Research has also explored other potential therapeutic effects of peanut stilbenoids, including their role as mammalian opioid receptor competitive antagonists.
The diverse biological activities of Arachis stilbenoids underscore their potential for the development of new drugs and functional foods. The use of hairy root cultures as a bioproduction platform offers a promising avenue for the sustainable supply of these valuable compounds for further research and development.
References
- 1. Biological activity of peanut (Arachis hypogaea) phytoalexins and selected natural and synthetic Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Production of Prenylated Stilbenoids in Hairy Root Cultures of Peanut (Arachis hypogaea) and its Wild Relatives A. ipaensis and A. duranensis via an Optimized Elicitation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Arachidin-2 for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of Arachidin-2, a naturally occurring prenylated stilbenoid with significant therapeutic potential. The information presented herein is intended to guide researchers in the chemical synthesis and biological evaluation of this promising compound.
Introduction
Arachidin-2, also known as 4-prenylresveratrol, is a phytoalexin found in plants such as peanuts (Arachis hypogaea). As a member of the stilbenoid family, it shares a structural backbone with resveratrol (B1683913) but possesses a unique prenyl group that enhances its biological activities. Research has demonstrated the potent antioxidant and anti-inflammatory properties of Arachidin-2, making it a compound of interest for the development of novel therapeutics for a range of diseases. This application note details a robust laboratory-scale synthesis of Arachidin-2, outlines its known biological activities and associated signaling pathways, and provides protocols for its evaluation.
Chemical Synthesis of Arachidin-2
The total synthesis of trans-Arachidin-2 can be achieved through a multi-step process. A key strategic step in the published synthesis is the Horner-Wadsworth-Emmons (HWE) reaction to form the stilbene (B7821643) backbone, followed by a prenylation step. The overall synthetic scheme is outlined below.
Experimental Workflow for the Synthesis of Arachidin-2
Caption: A generalized workflow for the chemical synthesis of Arachidin-2.
Experimental Protocols
1. Synthesis of the Protected Stilbene Core via Horner-Wadsworth-Emmons Reaction
This procedure outlines the general steps for the HWE reaction to create the stilbene backbone. Specific starting materials with appropriate protecting groups are required.
-
Materials:
-
Appropriately substituted benzaldehyde
-
Appropriately substituted benzyl phosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Protocol:
-
To a solution of the benzyl phosphonate (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected stilbene intermediate.
-
2. Prenylation of the Stilbene Intermediate
This step introduces the characteristic prenyl group onto the stilbene backbone.
-
Materials:
-
Protected stilbene intermediate
-
Prenyl bromide (3,3-Dimethylallyl bromide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF))
-
Base (e.g., Lithium carbonate)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Protocol:
-
Dissolve the protected stilbene intermediate in anhydrous DMF under an inert atmosphere.
-
Add the base (e.g., Lithium carbonate) to the solution.
-
Add prenyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture and stir under an inert atmosphere, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3. Deprotection to Yield Arachidin-2
The final step involves the removal of protecting groups to yield the final product. The choice of deprotection reagents and conditions will depend on the specific protecting groups used.
-
Protocol:
-
The specific protocol for deprotection will vary. For example, silyl (B83357) ethers can be removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), while methoxymethyl (MOM) ethers are typically cleaved under acidic conditions. It is crucial to select deprotection conditions that do not affect the integrity of the final molecule.
-
Biological Activities and Signaling Pathways
Arachidin-2 exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.
Antioxidant Activity
Arachidin-2 has been shown to be a potent inhibitor of reactive oxygen species (ROS) generation. While the precise signaling pathway for Arachidin-2's antioxidant effect is still under full investigation, it is hypothesized to be similar to that of other stilbenoids, such as Arachidin-1, which involves the activation of the Nrf2 pathway.
Hypothesized Nrf2-Mediated Antioxidant Pathway of Arachidin-2
Caption: Proposed Nrf2 activation pathway by Arachidin-2 for antioxidant effects.
Anti-inflammatory Activity
The anti-inflammatory effects of stilbenoids are often linked to the inhibition of the NF-κB signaling pathway. Arachidin-1 has been demonstrated to inhibit TNF-α-induced NF-κB activation. It is highly probable that Arachidin-2 shares this mechanism.
Proposed NF-κB Inhibition Pathway of Arachidin-2
Caption: Proposed mechanism of NF-κB inhibition by Arachidin-2.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of Arachidin-2 and related compounds. Synthesis yields are highly dependent on the specific reaction conditions and scale and should be optimized for each laboratory setting.
| Compound | Biological Activity | IC₅₀ Value (µg/mL) | Cell Line | Reference |
| Arachidin-2 | Inhibition of ROS generation | 0.04 | HL-60 | [1] |
| Arachidin-1 | Inhibition of ROS generation | 0.45 | HL-60 | [1] |
| Resveratrol | Inhibition of ROS generation | > 25 | HL-60 | [1] |
| Arachidin-2 | Cytotoxicity (Anti-proliferative) | 7.5 - 22.5 | Various Cancer Cell Lines | [1] |
Conclusion
Arachidin-2 is a natural product with significant potential for further investigation as a therapeutic agent. The synthetic route outlined in this document, based on the Horner-Wadsworth-Emmons reaction and subsequent prenylation, provides a reliable method for obtaining this compound for research purposes. The potent antioxidant and anti-inflammatory activities of Arachidin-2, likely mediated through the Nrf2 and NF-κB signaling pathways, warrant further detailed studies to fully elucidate its mechanism of action and therapeutic applications. This application note serves as a foundational resource for researchers embarking on the study of this promising stilbenoid.
References
Application Notes and Protocols for Arachidin-2 Extraction from Peanut Hairy Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidin-2, a prenylated stilbenoid found in peanuts (Arachis hypogaea), has garnered significant interest within the scientific community due to its potential therapeutic properties. As a phytoalexin, its production in plants is induced by stress, and it has demonstrated various biological activities. Hairy root cultures of peanuts provide a robust and sustainable platform for the controlled production of Arachidin-2 and other related stilbenoids. This document provides detailed protocols for the elicitation, extraction, and quantification of Arachidin-2 from peanut hairy root cultures, along with relevant quantitative data and pathway diagrams to support experimental design and implementation.
Quantitative Data Summary
The yield of Arachidin-2 and other major stilbenoids from elicited peanut hairy root cultures can vary depending on the peanut cultivar and the specific elicitation strategy employed. The following table summarizes representative quantitative data from published studies.
| Peanut Cultivar | Elicitor(s) | Arachidin-2 Yield (mg/L) | Other Major Stilbenoids Yield (mg/L) | Reference |
| Tifrunner | MeJA, CD, H₂O₂, MgCl₂ | 31.75 ± 5.59 | Arachidin-1: 169.73 ± 25.17, Arachidin-5: 24.07 ± 4.33 | [1] |
| Hull | MeJA, CD, H₂O₂, MgCl₂ | ~22.68 | Arachidin-1: ~77.15, Resveratrol: 44.1 ± 3.3, Arachidin-3: 52.24 ± 3.66 | [1] |
| Georgia Green | MeJA, CD, H₂O₂, MgCl₂ | ~13.80 | Arachidin-1: ~36.11 | [1] |
| Hull (optimized) | MeJA, CD, H₂O₂, MgCl₂ | 83.11 ± 6.08 | Arachidin-1: 227.39 ± 12.75, Arachidin-3: 370.59 ± 50.37, Arachidin-5: 68.38 ± 5.67 | [2] |
| Not Specified | Sodium Acetate (B1210297) | Not specified | Arachidin-1: 30.02 mg, Arachidin-3: 19.84 mg (from 420 mg total dry extract) | [3] |
MeJA: Methyl Jasmonate, CD: Cyclodextrin, H₂O₂: Hydrogen Peroxide, MgCl₂: Magnesium Chloride
Experimental Protocols
Establishment and Maintenance of Peanut Hairy Root Cultures
A detailed protocol for the establishment of peanut hairy root cultures via Agrobacterium rhizogenes-mediated transformation is beyond the scope of this document. It is assumed that established and vigorously growing hairy root lines are available.
Maintenance Medium (MSV Medium):
-
Murashige and Skoog (MS) basal medium with vitamins
-
3% (w/v) Sucrose
-
Adjust pH to 5.8 before autoclaving
Culture Conditions:
-
Culture vessels: 250 mL or 500 mL Erlenmeyer flasks containing 50 mL or 100 mL of MSV medium, respectively.[4]
-
Inoculum: Approximately 0.5 g (fresh weight) of healthy, actively growing hairy roots.
-
Incubation: 25-28°C in the dark on an orbital shaker at 90-100 rpm.[4]
-
Subculture: Every 3-4 weeks, transfer a small portion of the grown roots to fresh medium.
Elicitation of Arachidin-2 Production
This protocol describes an optimized elicitation procedure to induce the biosynthesis and secretion of Arachidin-2 and other stilbenoids into the culture medium.[2]
Elicitor Stock Solutions:
-
Methyl Jasmonate (MeJA): Prepare a stock solution in ethanol (B145695) or DMSO.
-
Methyl-β-cyclodextrin (CD): Prepare a stock solution in distilled water and autoclave.
-
Hydrogen Peroxide (H₂O₂): Prepare a fresh stock solution in distilled water.
-
Magnesium Chloride (MgCl₂): Prepare a stock solution in distilled water and autoclave.
Elicitation Procedure:
-
Grow hairy root cultures for 21-28 days until they reach the late-log phase of growth.
-
Aseptically remove the spent culture medium.
-
Replace the spent medium with fresh MSV medium containing the following final concentrations of elicitors:
-
Incubate the elicited cultures under the same conditions as for maintenance (25-28°C, dark, 90-100 rpm).
-
The production of stilbenoids is typically monitored over a time course, with significant accumulation observed after 168 hours (7 days).[2]
Extraction of Arachidin-2 from the Culture Medium
Arachidin-2 and other prenylated stilbenoids are secreted into the culture medium upon elicitation.[1] The following protocol details their extraction using a solvent partition method.
Materials:
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate (B86663) (optional)
Extraction Protocol:
-
After the desired elicitation period (e.g., 168 hours), harvest the culture medium by decanting or filtering to remove the hairy root biomass.
-
Transfer the culture medium to a separatory funnel of appropriate size.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer containing the stilbenoids will often be yellowish.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts.
-
(Optional) Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) for further analysis or purification.
Quantification of Arachidin-2 by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[3]
Mobile Phase and Gradient:
-
Solvent A: 0.05% Formic acid in water[3]
-
Solvent B: Acetonitrile with 0.05% formic acid
-
A gradient elution is typically used to separate the various stilbenoids. An example gradient is as follows:
-
0-20 min: 40% to 35% B
-
20-25 min: 35% to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 40% B
-
35-40 min: Re-equilibration at 40% B
-
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 340 nm[1]
Quantification:
-
Prepare a standard curve using a purified Arachidin-2 standard of known concentrations.
-
Inject the redissolved crude extract onto the HPLC system.
-
Identify the Arachidin-2 peak based on the retention time of the standard.
-
Quantify the amount of Arachidin-2 in the sample by comparing the peak area to the standard curve.
Signaling Pathways and Experimental Workflows
Biosynthesis and Elicitation Pathway
The production of Arachidin-2 in peanut hairy roots is initiated by the recognition of elicitor signals, which triggers a downstream signaling cascade leading to the activation of stilbenoid biosynthesis genes. This pathway involves the phenylpropanoid pathway to produce resveratrol, which is then prenylated to form various prenylated stilbenoids, including Arachidin-2.
Caption: Elicitor-induced signaling pathway for Arachidin-2 biosynthesis.
Experimental Workflow for Arachidin-2 Extraction and Analysis
The overall experimental process from hairy root culture to the final quantification of Arachidin-2 is a multi-step procedure that requires careful execution at each stage to ensure reliable and reproducible results.
Caption: Experimental workflow for Arachidin-2 extraction.
References
Application Note: Quantification of Arachidin-2 using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Arachidin-2, a prenylated stilbenoid with potential biological activities, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is adapted from established protocols for the analysis of structurally similar compounds, Arachidin-1 and Arachidin-3. This application note includes instrument parameters, sample preparation guidelines, and a protocol for creating a standard curve for quantification.
Introduction
Arachidin-2 is a naturally occurring prenylated stilbenoid found in peanuts (Arachis hypogaea). Stilbenoids are a class of phenolic compounds that have garnered significant interest for their potential health benefits. Accurate and precise quantification of Arachidin-2 is essential for research into its pharmacological properties, for quality control of natural product extracts, and for various stages of drug development. This document outlines a robust HPLC method suitable for these applications. The UV absorption maxima for trans-Arachidin-2 have been reported to be at 308 and 322 nm, which informs the selection of an appropriate detection wavelength.[1]
Experimental Protocol
This protocol is based on methods successfully employed for the analysis of other arachidin compounds, such as Arachidin-1 and Arachidin-3, and is expected to provide good resolution and sensitivity for Arachidin-2.[2][3]
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[2]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid (analytical grade).
-
Standards: Purified Arachidin-2 standard of known concentration.
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.
2. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase A | 0.5% Formic Acid in Water (v/v)[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Detection Wavelength | 322 nm (or 308 nm)[1] |
| Injection Volume | 10 - 20 µL |
Table 1: HPLC Chromatographic Conditions
3. Mobile Phase Gradient
A gradient elution is recommended to ensure the separation of Arachidin-2 from other components in a sample matrix.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 40 | 60 |
| 20 | 35 | 65 |
| 25 | 0 | 100 |
| 30 | 0 | 100 |
| 31 | 40 | 60 |
| 40 | 40 | 60 |
Table 2: Recommended Gradient Elution Program [2]
4. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Arachidin-2 standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
5. Sample Preparation
The sample preparation will vary depending on the matrix (e.g., plant extract, biological fluid). A general procedure for a plant extract is provided below.
-
Extraction: Extract the sample with a suitable solvent such as methanol or ethyl acetate.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.
6. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area for Arachidin-2 at each concentration. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Inject the prepared sample into the HPLC system. Using the peak area of Arachidin-2 from the sample chromatogram, calculate the concentration of Arachidin-2 in the sample using the equation from the calibration curve.
Experimental Workflow
Caption: Workflow for the quantification of Arachidin-2 by HPLC.
Hypothetical Signaling Pathway Involving a Stilbenoid
While the specific signaling pathways of Arachidin-2 are not yet fully elucidated, stilbenoids, in general, are known to interact with various cellular pathways. The following diagram illustrates a hypothetical pathway where a stilbenoid compound might exert its effects.
Caption: A hypothetical signaling pathway for a stilbenoid like Arachidin-2.
Method Validation Considerations
For use in regulated environments, this HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The HPLC method detailed in this application note provides a reliable framework for the quantification of Arachidin-2. By adapting established protocols for similar compounds, researchers can achieve accurate and reproducible results. Proper method validation is crucial before implementing this protocol for routine analysis, particularly in a quality control or clinical setting.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Arachidin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidin-2 is a naturally occurring prenylated stilbenoid found in peanuts (Arachis hypogaea) and other plants. As a phytoalexin, it plays a role in plant defense mechanisms. In recent years, Arachidin-2 and related prenylated stilbenoids have garnered significant interest from the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and elucidation of the metabolic fate of Arachidin-2 in various biological matrices. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Arachidin-2, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Chemical Properties of Arachidin-2
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₀O₃ | [1] |
| Molecular Weight | 296.36 g/mol | [1] |
| Exact Mass | 296.141245 Da | [1] |
| Synonyms | 4-Prenylresveratrol, (E)-Arachidin II | [1] |
| CAS Number | 61517-87-1 | [1] |
| Structure | A stilbenoid with a prenyl group attached to one of the aromatic rings. |
Quantitative Analysis of Arachidin-2 by UPLC-MS/MS
Experimental Protocol: UPLC-MS/MS
1. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of Arachidin-2 or another stilbenoid not present in the sample).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
2. UPLC Conditions (Example)
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
4. MRM Transitions
Specific MRM transitions for Arachidin-2 need to be determined by infusing a standard solution and optimizing the precursor and product ion m/z values. Based on the fragmentation of similar compounds, the precursor ion would be the protonated molecule [M+H]⁺ (m/z 297.1) or the deprotonated molecule [M-H]⁻ (m/z 295.1).
Mass Spectrometry Fragmentation of Arachidin-2
A detailed experimental mass spectrum for Arachidin-2 is not widely published. However, based on the analysis of structurally related prenylated stilbenoids such as Arachidin-1, -3, and -6, a characteristic fragmentation pattern can be predicted. The primary fragmentation event is expected to involve the prenyl (3-methyl-2-butenyl) side chain.
Predicted Fragmentation:
The most likely fragmentation pathway involves the loss of a C₄H₈ (56 Da) or a C₃H₄ (40 Da) neutral fragment from the prenyl group through cleavage and rearrangement. For the protonated molecule ([M+H]⁺ at m/z 297.1), a prominent product ion would be expected at m/z 241.1, corresponding to the loss of the C₄H₈ moiety.
The fragmentation pattern of the related compound Arachidin-1 ([M+H]⁺ at m/z 313) shows a major fragment at m/z 257, corresponding to the loss of a C₄H₈ group[2]. Similarly, Arachidin-3 ([M+H]⁺ at m/z 297) fragments to m/z 241[2]. The mass spectrum of Arachidin-6 ([M-H]⁻ at m/z 309) displays a primary fragment at m/z 265[3].
Biological Activity and Signaling Pathways
Arachidin-2 has been reported to exhibit several biological activities, including anti-inflammatory and antifungal effects.
Anti-inflammatory Activity via NF-κB Pathway Modulation
While direct studies on Arachidin-2's effect on the NF-κB pathway are limited, research on the closely related compound, Arachidin-1, has shown that it can suppress inflammation by modulating the NF-κB signaling pathway[4][5]. It is plausible that Arachidin-2 acts through a similar mechanism. Arachidin-1 has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn inhibits the activation of NF-κB[4][5].
References
- 1. (E)-Arachidin II | C19H20O3 | CID 92012758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Peanut arachidin-1 enhances Nrf2-mediated protective mechanisms against TNF-α-induced ICAM-1 expression and NF-κB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation of Arachidin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arachidin-2
Arachidin-2 is a prenylated stilbenoid, a class of natural phenolic compounds.[1][2] As a phytoalexin, it is produced by plants in response to stress and exhibits a range of promising biological activities.[1][3] Pre-clinical studies have highlighted its potential as an antioxidant, anti-inflammatory, and anti-cancer agent.[4] Specifically, Arachidin-2 has demonstrated significant antioxidant activity, in some cases greater than the well-known antioxidant butylated hydroxytoluene (BHT). Furthermore, it has shown inhibitory effects on the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). Its antifungal properties have also been noted.
However, like many phenolic compounds, Arachidin-2 faces challenges in formulation development due to its likely poor aqueous solubility and potential instability under various environmental conditions, such as exposure to light, high temperatures, and certain pH levels. These factors can significantly impact its bioavailability and therapeutic efficacy. Therefore, developing a stable formulation is a critical step in harnessing the full therapeutic potential of Arachidin-2.
This document provides detailed application notes and protocols for developing a stable formulation of Arachidin-2, focusing on addressing the challenges of solubility and stability through the use of common and effective formulation strategies.
Physicochemical Properties of Arachidin-2
A thorough understanding of the physicochemical properties of Arachidin-2 is fundamental to developing a successful formulation. The following table summarizes key known and predicted properties.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C19H20O3 | |
| Molecular Weight | 296.36 g/mol | |
| CAS Number | 61517-87-1 | |
| Appearance | (Predicted) Crystalline solid | Based on typical properties of similar phenolic compounds. |
| Aqueous Solubility | (Predicted) Poor | Phenolic compounds, including similar stilbenoids, often exhibit low water solubility. |
| LogP | (Predicted) High | The presence of a prenyl group and a largely nonpolar stilbene (B7821643) backbone suggests a lipophilic character. |
| Stability | (Predicted) Sensitive to light, heat, and oxidative conditions | Phenolic compounds are known to be susceptible to degradation under these conditions. |
| pKa | (Predicted) Weakly acidic | The hydroxyl groups on the phenolic rings are expected to have pKa values in the range of 8-10, similar to other phenols. |
Formulation Strategies for Stability Enhancement
To overcome the predicted challenges of poor solubility and instability, several formulation strategies can be employed. This section outlines three promising approaches for Arachidin-2.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly water-soluble molecules like Arachidin-2, forming inclusion complexes that enhance solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.
Nanoencapsulation in Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core of the micelle can encapsulate lipophilic drugs like Arachidin-2, while the hydrophilic shell provides a stable interface with the aqueous environment. This approach can significantly increase drug solubility, protect it from degradation, and potentially offer controlled release.
Preparation of Solid Dispersions
Solid dispersions involve dispersing the drug in a solid matrix, typically a polymer. This can be achieved by methods such as spray drying or hot-melt extrusion. By reducing the drug's particle size to a molecular level and improving its wettability, solid dispersions can enhance the dissolution rate and bioavailability of poorly soluble compounds.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of a stable Arachidin-2 formulation using HP-β-CD, a widely applicable and effective method.
Protocol for Phase Solubility Studies
Objective: To determine the effect of HP-β-CD on the aqueous solubility of Arachidin-2 and to determine the stoichiometry of the inclusion complex.
Materials:
-
Arachidin-2
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Phosphate buffered saline (PBS), pH 7.4
-
Reciprocating water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, and 20% w/v) in PBS (pH 7.4).
-
Add an excess amount of Arachidin-2 to each HP-β-CD solution in sealed vials.
-
Equilibrate the samples by shaking them in a reciprocating water bath at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved Arachidin-2.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the concentration of dissolved Arachidin-2 in the filtrate using a validated HPLC method.
-
Plot the concentration of dissolved Arachidin-2 against the concentration of HP-β-CD. The resulting phase solubility diagram can be used to determine the stability constant (Ks) and the stoichiometry of the complex.
Protocol for Preparation of Arachidin-2-HP-β-CD Inclusion Complex
Objective: To prepare a solid inclusion complex of Arachidin-2 and HP-β-CD for improved stability and handling.
Materials:
-
Arachidin-2
-
HP-β-CD
-
Ethanol
-
Water
-
Rotary evaporator
-
Freeze-dryer
Procedure (Solvent Evaporation Method):
-
Determine the optimal molar ratio of Arachidin-2 to HP-β-CD from the phase solubility study (typically 1:1).
-
Dissolve the calculated amount of Arachidin-2 in a minimal amount of ethanol.
-
Dissolve the corresponding amount of HP-β-CD in distilled water.
-
Slowly add the ethanolic solution of Arachidin-2 to the aqueous solution of HP-β-CD with constant stirring.
-
Continue stirring the mixture for 24 hours at room temperature to allow for complex formation.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid by freeze-drying to obtain a fine powder of the inclusion complex.
-
Store the complex in a desiccator, protected from light.
Protocol for Stability Assessment of the Formulation
Objective: To evaluate the stability of the Arachidin-2-HP-β-CD inclusion complex under different stress conditions.
Materials:
-
Arachidin-2-HP-β-CD inclusion complex
-
Unformulated Arachidin-2 (as control)
-
Temperature and humidity-controlled stability chambers
-
HPLC system
Procedure:
-
Aliquot the Arachidin-2-HP-β-CD complex and unformulated Arachidin-2 into separate sealed, light-protected vials.
-
Store the vials under the following conditions for a predefined period (e.g., 3 months):
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (accelerated stability)
-
Refrigerated (4°C)
-
-
At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples from each storage condition.
-
Dissolve the samples in a suitable solvent and analyze the concentration of Arachidin-2 using a validated HPLC method.
-
Calculate the percentage of Arachidin-2 remaining at each time point relative to the initial concentration.
-
Compare the stability of the formulated and unformulated Arachidin-2.
Data Presentation
The quantitative data from the experimental protocols should be summarized in a clear and structured format for easy comparison.
Table 1: Phase Solubility of Arachidin-2 with HP-β-CD
| HP-β-CD Conc. (% w/v) | Arachidin-2 Solubility (µg/mL) ± SD |
| 0 | (Value) |
| 1 | (Value) |
| 2.5 | (Value) |
| 5 | (Value) |
| 7.5 | (Value) |
| 10 | (Value) |
| 15 | (Value) |
| 20 | (Value) |
Table 2: Stability of Formulated vs. Unformulated Arachidin-2 at 40°C / 75% RH
| Time (Months) | % Arachidin-2 Remaining (Unformulated) ± SD | % Arachidin-2 Remaining (Formulated) ± SD |
| 0 | 100 | 100 |
| 1 | (Value) | (Value) |
| 2 | (Value) | (Value) |
| 3 | (Value) | (Value) |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Peanut (Arachis hypogaea) Phytoalexins and Selected Natural and Synthetic Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Arachidin 2 as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidin 2, a prenylated stilbenoid found in plants of the Arachis genus, notably the peanut (Arachis hypogaea), has garnered significant interest within the scientific community. As a phytoalexin, its production is induced in response to biotic and abiotic stresses. Research has highlighted its diverse biological activities, including potent antioxidant, anti-inflammatory, antifungal, and anticancer properties. These attributes make this compound a valuable compound for phytochemical analysis and a potential candidate for drug development.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on its quantification in plant extracts using High-Performance Liquid Chromatography (HPLC). Additionally, it explores the known signaling pathways influenced by this compound, offering a deeper understanding of its mechanism of action.
Data Presentation: Quantitative HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for a quantitative HPLC method for this compound, based on established methods for similar stilbenoid compounds. These values should be validated in-house for specific instrumentation and matrices.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Protocols
Preparation of Standard Solutions and Calibration Curve
Objective: To prepare a series of standard solutions of this compound to generate a calibration curve for quantification.
Materials:
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade methanol (B129727)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with HPLC-grade methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations of 100, 50, 25, 10, 5, 1, and 0.5 µg/mL.
-
-
Calibration Curve Construction:
-
Inject each working standard solution (in triplicate) into the HPLC system.
-
Plot the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]
-
Sample Preparation: Extraction of this compound from Plant Material
Objective: To extract this compound and other phytochemicals from a plant matrix (e.g., peanut seedlings).
Materials:
-
Plant material (e.g., freeze-dried peanut seedlings)
-
80% Ethanol (v/v) in water
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Rotary evaporator
Protocol:
-
Weigh 1 g of finely ground, freeze-dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% ethanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) twice more with fresh solvent.
-
Combine all supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.
-
Filter the re-dissolved extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method for Quantification of this compound
Objective: To quantify the concentration of this compound in a prepared plant extract using an external standard method.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 30% B
-
40-45 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 330 nm
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for the quantification of this compound in a plant sample using the described HPLC method is illustrated below.
Signaling Pathways
1. Inhibition of Mitochondrial Alternative Oxidase (AOX) Pathway
This compound has been shown to inhibit the alternative oxidase (AOX) pathway in the mitochondrial electron transport chain.[2] AOX provides an alternative route for electrons from the ubiquinone pool to oxygen, bypassing complexes III and IV. By inhibiting AOX, this compound can lead to an increase in the production of reactive oxygen species (ROS) from complex III, which can trigger downstream signaling events, including apoptosis.[3]
2. Putative Anti-inflammatory Signaling Pathway
Based on studies of the related compound Arachidin-1, this compound is hypothesized to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[4][5] It may inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression, and activate Nrf2, a transcription factor that upregulates antioxidant and cytoprotective genes.
3. Putative Apoptosis Induction Pathway
Stilbenoids are known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of executioner caspases like caspase-3. It is plausible that this compound shares this mechanism of action.
Conclusion
This compound serves as a critical standard for the accurate quantification of this and related stilbenoids in various plant matrices. The provided HPLC protocol offers a robust starting point for method development and validation. Furthermore, understanding the molecular pathways affected by this compound, such as the inhibition of the mitochondrial alternative oxidase and the potential modulation of inflammatory and apoptotic signaling, is crucial for elucidating its biological significance and exploring its therapeutic potential. The diagrams presented offer a visual framework for these complex biological processes, aiding in the design of future research and drug discovery efforts.
References
- 1. youtube.com [youtube.com]
- 2. Arachidin-2 suppresses Peronophythora litchii and postharvest decay of litchi fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid interaction with the mitochondrial electron transport chain promotes reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peanut arachidin-1 enhances Nrf2-mediated protective mechanisms against TNF-α-induced ICAM-1 expression and NF-κB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of Arachidin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidin 2 is a prenylated stilbenoid found in peanuts (Arachis hypogaea) that has garnered interest for its potential health benefits, including its antioxidant properties. Stilbenoids are a class of natural phenols known for their ability to scavenge free radicals and modulate cellular antioxidant defense systems. These application notes provide a comprehensive guide to the experimental design of key antioxidant assays for evaluating the efficacy of this compound. The protocols detailed herein cover both chemical and cell-based assays to provide a thorough assessment of its direct radical scavenging activity and its effects in a biological system.
Data Presentation
The antioxidant capacity of a compound can be expressed in various ways, including the half-maximal inhibitory concentration (IC50) and as equivalents of a standard antioxidant, such as Trolox (a water-soluble analog of vitamin E). While specific quantitative data for this compound is not widely available in the public domain, the following tables present representative data for the closely related and structurally similar compounds, Arachidin-1 and Arachidin-3 (B1251685), to provide a comparative context for expected results.
Table 1: In Vitro Antioxidant Activity of Arachidin-1 and Arachidin-3 (Representative Data)
| Assay | Compound | IC50 (µM) | Trolox Equivalents (TE) | Reference Compound |
| DPPH Radical Scavenging | Arachidin-1 | Data not available | Data not available | Ascorbic Acid |
| Arachidin-3 | Data not available | Data not available | Ascorbic Acid | |
| ABTS Radical Scavenging | Arachidin-1 | Data not available | Data not available | Trolox |
| Arachidin-3 | Data not available | Data not available | Trolox | |
| ORAC | Arachidin-1 | Data not available | Data not available | Trolox |
| Arachidin-3 | Data not available | Data not available | Trolox | |
| TBARS (Lipid Peroxidation) | Arachidin-1 | 7 | Not Applicable | Resveratrol (14 µM) |
| Arachidin-3 | 14 | Not Applicable | Resveratrol (14 µM) |
Table 2: Cellular Antioxidant Activity (CAA) of Arachidin-1 and Arachidin-3 (Representative Data)
| Cell Line | Compound | CAA Value (µmol QE/100 µmol) |
| HepG2 | Arachidin-1 | Data not available |
| HepG2 | Arachidin-3 | Data not available |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of Sample and Standard: Prepare a stock solution of this compound. Create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control (e.g., ascorbic acid).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of the solvent used for the sample instead of the sample itself.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, leading to a loss of color. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (dissolved in a suitable solvent)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Sample and Standard: Prepare a stock solution of this compound and create a series of dilutions. Prepare a standard curve using Trolox.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or Trolox standards to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant activity can be expressed as Trolox Equivalents (TE) by comparing the inhibition curve of this compound with the Trolox standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound (dissolved in a suitable solvent)
-
Black 96-well microplate
-
Fluorescence microplate reader with kinetic reading capability
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
Prepare a standard curve using Trolox.
-
-
Preparation of Sample: Prepare a stock solution of this compound and create a series of dilutions in phosphate buffer.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the various concentrations of this compound, Trolox standards, or buffer (for the blank) to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot the net AUC against the concentration of Trolox to create a standard curve. The ORAC value of this compound is expressed as Trolox Equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. The cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
AAPH or another ROS generator
-
Quercetin (B1663063) (as a standard)
-
This compound (dissolved in a suitable solvent)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound or quercetin standard in treatment medium containing DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add a solution of AAPH in PBS to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC). The CAA value is calculated using the following formula:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve. The results are typically expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for assessing the antioxidant activity of this compound.
Nrf2 Signaling Pathway
Caption: Proposed mechanism of this compound activating the Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Purification of resveratrol, arachidin-1, and arachidin-3 from hairy root cultures of peanut (Arachis hypogaea) and determination of their antioxidant activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arachidin-2 Yield from Natural Sources
Welcome to the technical support center for the natural extraction of Arachidin-2. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you improve the yield of Arachidin-2 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Arachidin-2 and from which natural sources can it be extracted?
A1: Arachidin-2 is a prenylated stilbenoid, a type of natural phenolic compound. Its primary natural source is the peanut plant (Arachis hypogaea). It can be found in various parts of the plant, including kernels, roots, and stems, though typically in low concentrations in raw, unstressed tissues.[1] Production can be significantly increased when the plant is subjected to biotic or abiotic stress.[1]
Q2: Why is the yield of Arachidin-2 from untreated peanut kernels typically low?
A2: Arachidin-2 is a phytoalexin, a compound produced by plants as a defense mechanism against pathogens and other stressors.[1] In healthy, unstressed peanut plants, the genes for Arachidin-2 biosynthesis are not highly expressed. Therefore, its natural abundance is low, making direct extraction challenging and often resulting in poor yields. Elicitation or stress induction is usually required to stimulate its production to levels suitable for extraction.
Q3: What are the main challenges in extracting Arachidin-2?
A3: The main challenges include:
-
Low natural abundance: As mentioned, high yields often require pre-treatment or elicitation.
-
Co-extraction of interfering compounds: Peanut kernels are rich in lipids and other nonpolar compounds that can be co-extracted with Arachidin-2, complicating purification.
-
Chemical instability: Stilbenoids can be sensitive to light, heat, and pH changes, potentially leading to degradation or isomerization during extraction.
-
Complex purification: Separating Arachidin-2 from other structurally similar stilbenoids (like Arachidin-1 and Arachidin-3) requires advanced chromatographic techniques.
Q4: What is "elicitation" and how does it improve Arachidin-2 yield?
A4: Elicitation is the process of inducing the production of secondary metabolites in plants or cell cultures by applying stress-inducing agents (elicitors). For Arachidin-2, this can involve treating peanut cell cultures with substances like cyclodextrins, methyl jasmonate, or hydrogen peroxide, or by challenging peanut seeds with fungi. This process triggers the plant's defense response, leading to a significant upregulation of stilbenoid biosynthesis and much higher yields compared to extraction from untreated plants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Arachidin-2 Detected in Extract | 1. Plant material was not properly stressed/elicited.2. Inappropriate solvent selection.3. Degradation of Arachidin-2 during extraction. | 1. Implement an elicitation protocol (see Experimental Protocols below). For seeds, consider germination followed by slicing and incubation to induce stress.2. Use a mid-to-high polarity solvent like ethyl acetate (B1210297) or methanol (B129727). Perform small-scale solvent screening to optimize.3. Protect the sample from light and high temperatures throughout the extraction and purification process. Use amber glassware and avoid prolonged heating. |
| Extract is Oily and Difficult to Process | High lipid content from peanut kernels co-extracting with Arachidin-2. | 1. Defatting: Perform a pre-extraction with a nonpolar solvent like hexane (B92381) to remove the majority of lipids before extracting with your primary solvent.2. Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between hexane and a more polar solvent (e.g., methanol/water mixture). Arachidin-2 will preferentially move to the polar phase. |
| Poor Separation of Arachidin-2 from Other Stilbenoids | The stilbenoids from peanuts (Arachidin-1, -3, etc.) have very similar chemical structures and polarities. | 1. Optimize HPLC: Use a high-resolution C18 column and optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) and water (with a small amount of formic acid for better peak shape) is often effective.2. Consider Alternative Chromatography: For preparative scale, techniques like Centrifugal Partition Chromatography (CPC) can be highly effective for separating compounds with similar structures.[2] |
| Inconsistent Yields Between Batches | 1. Variability in the starting plant material.2. Inconsistent elicitation or incubation conditions.3. Variations in extraction time or temperature. | 1. Use plant material from the same cultivar and developmental stage. If possible, use a standardized source like a specific peanut hairy root culture line.2. Precisely control elicitor concentrations, incubation times, and environmental conditions (temperature, light).3. Standardize all extraction parameters. Use a temperature-controlled shaker or water bath for consistency. |
Data on Arachidin-2 and Prenylated Stilbenoid Yields
The following tables summarize quantitative data on the yields of Arachidin-2 and related compounds from Arachis hypogaea using different production and extraction methods. Note that yields are significantly higher in elicited systems.
Table 1: Yield of Prenylated Stilbenoids from Elicited Peanut Hairy Root Cultures
| Elicitor Combination | Arachidin-1 (mg/L) | Arachidin-2 (mg/L) | Arachidin-3 (mg/L) | Arachidin-5 (mg/L) | Total Yield (mg/L) | Reference |
| CD + H₂O₂ | 132.6 ± 20.4 | Not Reported | Lower than A-1 | Not Reported | - | [3] |
| CD + MeJA | Lower than A-3 | Not Reported | 178.2 ± 6.8 | Not Reported | - | |
| CD + MgCl₂ + H₂O₂ + MeJA | 236.8 ± 20.0 | Not Reported | 204.9 ± 64.8 | Not Reported | ~441.7 | |
| CD + MeJA + H₂O₂ + MgCl₂ | 227.4 ± 12.8 | 83.1 ± 6.1 | 370.6 ± 50.4 | 68.4 ± 5.7 | ~749.5 |
CD: Methyl-β-cyclodextrin; MeJA: Methyl Jasmonate; H₂O₂: Hydrogen Peroxide; MgCl₂: Magnesium Chloride.
Table 2: Yield of Stilbenoids from Stressed Peanut Kernels
| Stilbenoid | Yield (µg/g dry weight) after 24h Incubation | Reference |
| trans-Resveratrol | ~147 | |
| trans-Arachidin-1 | ~496 (at 16h) | |
| trans-Arachidin-3 | 2414.8 | |
| trans-Isopentadienylresveratrol | ~4474 (at 28h) |
Note: This study induced stilbenoid production by germinating, slicing, and incubating peanut kernels. Arachidin-2 yield was not specifically quantified.
Experimental Protocols
Protocol 1: Extraction of Arachidin-2 from Elicited Hairy Root Cultures
This protocol is adapted from methodologies used for high-yield production of related arachidins and is expected to be effective for Arachidin-2.
1. Elicitation: a. Grow peanut hairy root cultures in a suitable medium (e.g., MSV medium) to the mid-log phase. b. Prepare an elicitor solution containing 18 g/L methyl-β-cyclodextrin, 125 µM methyl jasmonate, 3 mM hydrogen peroxide, and 1 mM magnesium chloride in fresh culture medium. c. Replace the existing medium with the elicitor medium. d. Incubate the cultures on a rotary shaker at ~90 rpm for 168 hours (7 days) in darkness at 28°C.
2. Extraction: a. After incubation, separate the culture medium from the root tissue. b. Perform a liquid-liquid extraction on the culture medium using an equal volume of ethyl acetate. Vortex vigorously for 1-2 minutes. c. Allow the layers to separate and collect the upper organic (ethyl acetate) phase. d. Repeat the extraction on the aqueous phase a second time to maximize recovery. e. Combine the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Purification (Analytical to Semi-Preparative): a. Re-dissolve the crude extract in methanol. b. Perform Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a higher concentration of A, and gradually increase the concentration of B over 20-30 minutes to elute compounds of increasing non-polarity.
- Detection: UV detector at 320-340 nm. c. Collect the fraction corresponding to the retention time of an Arachidin-2 standard.
Protocol 2: Induction and Extraction of Stilbenoids from Peanut Kernels
This protocol is based on a method for inducing phytoalexin production in natural peanut tissue.
1. Induction: a. Use raw, healthy peanut kernels (e.g., Spanish cultivar). b. Imbibe the kernels in water and incubate for 3 days to initiate germination. c. After germination, slice the kernels into small pieces (~1-2 mm thick). d. Spread the slices in a thin layer and incubate with artificial aeration for 16-24 hours at room temperature. This slicing induces a stress response.
2. Extraction: a. Lyophilize (freeze-dry) the incubated peanut slices to remove water and preserve the stilbenoids. b. Grind the lyophilized slices into a fine powder. c. Defatting Step: Macerate the powder with n-hexane (e.g., 1:5 w/v) for several hours with stirring. Filter and discard the hexane. Repeat this step to ensure removal of most lipids. d. Extract the defatted powder with methanol by maceration or sonication. A solid-to-liquid ratio of 1:10 (w/v) is a good starting point. e. Filter the methanolic extract and concentrate it under reduced pressure to obtain the crude stilbenoid extract.
3. Purification: a. Follow the same HPLC purification steps as described in Protocol 1.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Elicitation and Extraction
This diagram outlines the key steps for producing and extracting Arachidin-2 from peanut hairy root cultures.
Caption: Workflow for Arachidin-2 production and extraction.
Potential Signaling Pathways Modulated by Prenylated Stilbenoids
While specific data for Arachidin-2 is still limited, related prenylated stilbenoids like Arachidin-1 have been shown to induce apoptosis in cancer cells. This often involves key signaling pathways like PI3K/Akt and MAPK/ERK, which are central to cell survival and proliferation. The following diagrams illustrate the general mechanisms of these pathways, which are potential targets for Arachidin-2.
PI3K/Akt Signaling Pathway
This pathway is a critical regulator of cell survival. Its inhibition can lead to apoptosis (programmed cell death).
Caption: Potential inhibition of the pro-survival PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition of the pro-proliferative MAPK/ERK pathway.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. researchgate.net [researchgate.net]
- 3. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Arachidin-2 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with Arachidin-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Arachidin-2 and why is its solubility a concern in cell culture?
Arachidin-2 is a prenylated stilbenoid, a class of naturally occurring phenolic compounds. Like many other stilbenoids, Arachidin-2 is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible experimental results.
Q2: What is the recommended solvent for dissolving Arachidin-2?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving Arachidin-2 and other hydrophobic compounds for in vitro assays. It is advisable to prepare a high-concentration stock solution in 100% anhydrous DMSO.
Q3: My Arachidin-2 precipitates when I add it to my cell culture medium. What is happening?
This phenomenon, often called "crashing out," is common when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution like cell culture medium. The rapid change in solvent polarity from a high-DMSO environment to a high-water environment causes the compound to come out of solution and form a precipitate.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q5: How should I store my Arachidin-2 stock solution?
Arachidin-2 stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Protect the stock solution from light.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate or cloudiness appears immediately after adding the Arachidin-2 DMSO stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in polarity when adding the concentrated DMSO stock to the aqueous medium causes the hydrophobic Arachidin-2 to aggregate and precipitate. | 1. Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium. 2. Gradual Addition: Add the Arachidin-2 stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| High Final Concentration | The desired final concentration of Arachidin-2 exceeds its solubility limit in the cell culture medium, even with a low DMSO concentration. | 1. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of Arachidin-2 that remains in solution in your specific cell culture medium (see Experimental Protocols). 2. Lower Working Concentration: If possible, lower the final experimental concentration of Arachidin-2. |
| Low Temperature of Medium | The solubility of many compounds, including Arachidin-2, is lower at colder temperatures. | Always use cell culture medium that has been pre-warmed to 37°C before adding the Arachidin-2 stock solution. |
Issue 2: Delayed Precipitation in Culture
Symptom: The medium appears clear initially after adding Arachidin-2, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Arachidin-2 may degrade over time in the culture medium, leading to the formation of less soluble byproducts. The stability of Arachidin-2 in specific cell culture media has not been extensively documented. | 1. Minimize Incubation Time: If your experimental design allows, reduce the duration of cell exposure to Arachidin-2. 2. Replenish Medium: For longer-term experiments, consider replacing the medium with freshly prepared Arachidin-2 solution at regular intervals. |
| Interaction with Media Components | Arachidin-2 may interact with proteins, salts, or other components in the serum or basal medium, forming insoluble complexes over time. | 1. Test Different Media: If feasible, test the solubility and stability of Arachidin-2 in different basal media formulations. 2. Reduce Serum Concentration: If your cells can tolerate it, try reducing the serum percentage in your culture medium, as serum proteins can sometimes contribute to compound precipitation. |
| pH Shift in Culture | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds. | Ensure your incubator's CO2 levels are properly calibrated to maintain the pH of your bicarbonate-buffered medium. Consider using a medium with a more stable buffering system if pH fluctuations are a concern. |
Experimental Protocols
Protocol 1: Preparation of Arachidin-2 Stock Solution
-
Weighing: Accurately weigh the desired amount of Arachidin-2 powder using an analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of Arachidin-2
-
Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your Arachidin-2 stock solution in 100% DMSO.
-
Add to Medium: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 199 µL) of pre-warmed (37°C) complete cell culture medium. This will create a range of final Arachidin-2 concentrations with a constant final DMSO concentration (in this example, 0.5%). Include a vehicle control well with DMSO only.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).
-
Visual and Spectrophotometric Analysis: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Solubility: The highest concentration of Arachidin-2 that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum soluble concentration under your experimental conditions.
Signaling Pathways and Visualizations
While the specific signaling pathways directly modulated by Arachidin-2 are not yet fully elucidated, its structural similarity to other bioactive molecules, such as the metabolic precursor arachidonic acid, suggests potential interactions with key cellular signaling cascades like the PI3K/Akt/mTOR pathway. Arachidonic acid has been shown to activate this pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
Below are diagrams illustrating a general troubleshooting workflow for solubility issues and a potential signaling pathway that may be influenced by Arachidin-2.
References
- 1. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Basal Tone of 2-Arachidonoylglycerol Contributes to Early Oligodendrocyte Progenitor Proliferation by Activating Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mammalian Target of Rapamycin (MTOR) Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Arachidin-2 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Arachidin-2.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: I am not getting good separation between Arachidin-2 and other related stilbenoids. How can I improve the resolution?
Answer:
Poor resolution is a common issue in HPLC. Here are several parameters you can adjust to improve the separation of Arachidin-2:
-
Mobile Phase Composition: The organic modifier (acetonitrile or methanol) concentration significantly impacts retention and resolution.[1][2]
-
Action: Try a shallower gradient or isocratic elution with a lower percentage of the organic solvent. This will increase retention times and may improve the separation of closely eluting peaks. For example, if you are running a gradient from 60% to 65% methanol (B129727) over 20 minutes, try extending the gradient time or starting at a lower initial percentage of methanol.[3]
-
-
Mobile Phase Modifier: Adding a small amount of acid, like formic acid (e.g., 0.1% to 0.5%), to the mobile phase is crucial for good peak shape and can also influence selectivity.[3][4][5] The acid suppresses the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing.[6]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Flow Rate: A lower flow rate increases the interaction time of the analyte with the stationary phase, which can enhance resolution.[1]
-
Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or lower. Note that this will increase the total run time.
-
Question: My Arachidin-2 peak is tailing. What can I do to get a more symmetrical peak?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Acidify the Mobile Phase: As mentioned above, the addition of an acid like formic acid is a primary solution to reduce peak tailing for phenolic compounds like Arachidin-2.[6]
-
Check Column Health: An old or contaminated column can lead to poor peak shape.
-
Action: Flush the column with a strong solvent (like 100% acetonitrile (B52724) or methanol) to remove contaminants.[6] If the problem persists, consider replacing the column.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[6]
-
Action: Try diluting your sample or reducing the injection volume.
-
Question: I am observing ghost peaks in my chromatogram. What is the source of these peaks?
Answer:
Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with the analysis.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as ghost peaks, especially in gradient elution.
-
Action: Use high-purity HPLC-grade solvents and additives. Freshly prepare your mobile phase daily and filter it before use.
-
-
Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.
-
Action: Implement a robust needle wash protocol on your autosampler. Run a blank injection (injecting only the mobile phase) to see if the ghost peaks persist.
-
-
Sample Matrix Components: The sample itself might contain components that are retained on the column and elute later.
-
Action: Improve your sample preparation procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.
-
Experimental Protocols
Detailed Methodology for HPLC Analysis of Arachidin-2
This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.
-
Sample Preparation:
-
Extract the sample containing Arachidin-2 with a suitable solvent such as methanol or ethyl acetate.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.[2]
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for stilbenoid separation.[1][2]
-
Mobile Phase:
-
Solvent A: Water with 0.5% formic acid (v/v).[3]
-
Solvent B: Methanol or Acetonitrile.
-
-
Gradient Elution: A linear gradient can be employed, for example: 60% B to 65% B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: Arachidin-2 has UV absorption maxima at approximately 308 nm and 322 nm.[7] Monitoring at one of these wavelengths is recommended.
-
Injection Volume: 10 µL.[3]
-
Data Presentation
Table 1: Summary of HPLC Parameters for Stilbenoid Separation
| Parameter | Method 1 (Arachidin-1 & 3)[3] | Method 2 (trans-Stilbenes)[1] | Method 3 (Resveratrol Analog)[8] |
| Column | SunFire™ C18 (5 µm, 4.6 × 250 mm) | C18 | Agilent ZORBAX Eclipse Plus C18 (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase A | 0.5% Formic Acid in Water | Water with acidic modifier | Water |
| Mobile Phase B | Methanol | Acetonitrile or Methanol | Acetonitrile |
| Elution Mode | Gradient (60-65% B over 20 min) | Isocratic or Gradient | Isocratic (75:25, B:A) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.2 mL/min |
| Temperature | 40°C | 30°C | 30°C |
| Detection | UV at 340 nm | UV/DAD | UV at 320 nm |
Mandatory Visualizations
References
- 1. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Arachidin-2
This technical support center is designed to assist researchers, scientists, and drug development professionals who are encountering lower-than-expected biological activity with their synthetic batches of Arachidin-2. This guide provides troubleshooting steps and frequently asked questions in a user-friendly question-and-answer format to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthetic Arachidin-2 shows significantly lower bioactivity compared to reported values. What are the primary factors to investigate?
A1: Several factors can contribute to the reduced bioactivity of synthetic Arachidin-2. The main areas to investigate are:
-
Purity of the Compound: Impurities from the synthesis, including unreacted starting materials, byproducts, or residual solvents, can interfere with the biological assays.
-
Structural Integrity: The synthetic process may lead to incorrect stereochemistry or structural isomers with diminished or no biological activity.
-
Compound Stability and Degradation: Arachidin-2, as a phenolic compound, can be susceptible to degradation under specific storage and experimental conditions.[1]
-
Solubility and Aggregation: Poor solubility in aqueous assay buffers can lead to compound precipitation or aggregation, reducing its effective concentration and availability to the biological target.
-
Assay-Related Issues: Inaccurate bioactivity measurements can result from problems with the experimental setup, such as unhealthy cell lines, poor quality of reagents, or deviations from the experimental protocol.
Q2: How can I confirm the purity and structural integrity of my synthetic Arachidin-2?
A2: It is crucial to perform a thorough analytical characterization of your synthetic compound. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of your compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Arachidin-2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any structural isomers or impurities.
Q3: What are the common impurities that might arise during the synthesis of Arachidin-2?
A3: The synthesis of Arachidin-2 (4-prenylresveratrol) often involves a Friedel-Crafts prenylation of resveratrol (B1683913). Potential impurities and byproducts from this type of reaction can include:
-
O-prenylated resveratrol: The prenyl group attaches to one of the hydroxyl groups instead of the aromatic ring.
-
Di-prenylated resveratrol: More than one prenyl group is attached to the resveratrol backbone.
-
Rearranged prenyl groups: The prenyl group may undergo isomerization, leading to different structural isomers.
-
Cyclized byproducts (chromanes): The prenyl chain can cyclize with an adjacent hydroxyl group on the phenol (B47542) ring.[2]
-
Unreacted resveratrol: Incomplete reaction leaving starting material in the final product.
Q4: My Arachidin-2 appears to be precipitating in the cell culture medium. How can I improve its solubility?
A4: Arachidin-2, like many polyphenols, has low water solubility.[1] To improve its solubility in aqueous buffers for bioassays:
-
Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%, and for sensitive primary cells, not exceeding 0.1%.[3][4]
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. However, altering the pH must be compatible with your specific biological assay.
-
Use of Surfactants or Complexing Agents: In some cases, non-ionic surfactants like Tween 80 or complexing agents such as cyclodextrins can enhance solubility.[5]
Q5: How should I properly store my synthetic Arachidin-2 to prevent degradation?
A5: To minimize degradation, store synthetic Arachidin-2 as a dry powder in a cool, dark, and dry place. For stock solutions in DMSO, it is recommended to store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6] It is also advisable to prepare fresh dilutions in culture media for each experiment from the frozen DMSO stock, as stability in aqueous solutions at 37°C can be limited.[6]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Bioactivity
This guide provides a systematic approach to identifying the root cause of low bioactivity in your synthetic Arachidin-2.
Data Presentation
Table 1: Reported Bioactivities of Arachidin-2
| Biological Activity | Assay | Cell Line/System | Reported IC₅₀ / Effect | Reference(s) |
| Antioxidant | DPPH Radical Scavenging | - | IC₅₀: ~30.5 µg/mL | [7] |
| ABTS Radical Scavenging | - | Higher activity than BHT | [8] | |
| Anti-inflammatory | COX-2 Inhibition | - | Potent inhibitor (specific IC₅₀ not provided in searches) | |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Significant inhibition | [8] | |
| Cytotoxicity | MTT Assay | HepG-2 (Liver Cancer) | IC₅₀: ~1.85 µg/mL | [7] |
| MTT Assay | HCT-116 (Colon Cancer) | IC₅₀: ~1.99 µg/mL | [7] | |
| MTT Assay | MCF-7 (Breast Cancer) | IC₅₀: ~5.32 µg/mL | [7] |
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of synthetic Arachidin-2.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in a dark, amber-colored bottle.
-
Preparation of Test Compound and Standard: Prepare a stock solution of Arachidin-2 in methanol. From this, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for a standard antioxidant like Butylated Hydroxytoluene (BHT).
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Data Analysis: Plot the percentage of scavenging activity against the concentration to determine the IC₅₀ value (the concentration at which 50% of the DPPH radicals are scavenged).
Protocol 2: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay (Fluorometric)
Objective: To screen for the inhibitory activity of synthetic Arachidin-2 against human recombinant COX-2.
Methodology:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.
-
Prepare the COX probe and cofactor solutions as per the kit instructions.
-
Prepare the arachidonic acid (substrate) solution.
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add the test inhibitor (Arachidin-2 at various concentrations) or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. For the enzyme control, add the assay buffer.
-
Add the diluted COX-2 enzyme to all wells except the background control.
-
Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. Add this mix to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of Arachidin-2 relative to the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Protocol 3: In Vitro Cytotoxicity - MTT Assay
Objective: To assess the cytotoxic effect of synthetic Arachidin-2 on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Arachidin-2 in the cell culture medium. The final DMSO concentration should be non-toxic to the cells. Add the diluted compound to the cells and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (cells treated with the same concentration of DMSO without the compound) and determine the IC₅₀ value.
This technical support center provides a comprehensive guide to troubleshooting low bioactivity of synthetic Arachidin-2. By systematically evaluating the purity, stability, and experimental conditions, researchers can effectively diagnose and resolve issues to obtain reliable and reproducible results.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 8. Antioxidant and anti‐inflammatory effects of Peanut (Arachishypogaea L.) skin extracts of various cultivars in oxidative‐damaged HepG2 cells and LPS‐induced raw 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Arachidin 2 in Experimental Buffers
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the stability of Arachidin 2 in experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in maintaining the stability of this compound in aqueous buffers?
A1: The primary challenges with this compound, a prenylated stilbenoid, are its low aqueous solubility and susceptibility to oxidation.[1][2][3][4] These factors can lead to precipitation, loss of biological activity, and inconsistent experimental results. Like many phenolic compounds, its stability can also be influenced by pH, light exposure, and temperature.
Q2: How should I dissolve this compound for my experiments?
A2: Due to its poor water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose in cell-based assays. For a typical workflow, dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). This stock solution can then be diluted to the final working concentration in your experimental buffer immediately before use. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My this compound solution is cloudy or has a precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the solubility of this compound has been exceeded in your buffer. To address this, you can try the following:
-
Decrease the final concentration: Your working concentration may be too high for the chosen buffer system.
-
Increase the DMSO concentration: A slightly higher, yet biologically tolerated, concentration of DMSO in the final solution might improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve small aggregates.
-
Use of solubilizing agents: For non-cell-based assays, the inclusion of solubilizing agents like cyclodextrins may be an option.
Q4: How can I prevent the oxidative degradation of this compound?
A4: As a phenolic compound, this compound is prone to oxidation. To minimize this, consider the following precautions:
-
Use freshly prepared solutions: Prepare your working solutions immediately before each experiment.
-
Degas your buffers: Removing dissolved oxygen from your buffers by sparging with nitrogen or argon can significantly reduce oxidation.
-
Add antioxidants: Including a small amount of an antioxidant like ascorbic acid or dithiothreitol (B142953) (DTT) in your buffer can help to protect this compound from degradation. However, ensure these additives are compatible with your experimental system.
-
Protect from light: Store stock solutions and handle working solutions in amber vials or protect them from direct light to prevent photodegradation.
Q5: What is the optimal pH for this compound stability?
A5: While there is no definitive study on the optimal pH for this compound stability, some evidence suggests that a slightly acidic environment may be favorable. For instance, HPLC analysis of this compound has been performed in mobile phases containing formic acid. It is advisable to perform a pH stability study for your specific experimental conditions, testing a range of pH values (e.g., pH 6.0-7.5) to determine the optimal condition for your assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in buffer | Low aqueous solubility of this compound. | - Prepare a higher concentration stock in DMSO. - Decrease the final working concentration. - Ensure the final DMSO concentration is sufficient for solubility but non-toxic to cells. - Briefly sonicate the final solution. |
| Inconsistent results between experiments | Degradation of this compound in stock or working solutions. | - Prepare fresh working solutions for each experiment. - Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. - Protect all solutions from light and elevated temperatures. |
| Loss of biological activity | Oxidation or pH-induced degradation. | - Degas experimental buffers. - Consider adding a compatible antioxidant (e.g., ascorbic acid). - Evaluate the stability of this compound at the pH of your experimental buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare a stable working solution of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Experimental buffer (e.g., PBS, DMEM), sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation:
-
Under sterile conditions and subdued light, weigh out the required amount of this compound.
-
Dissolve the solid this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Immediately before the experiment, thaw one aliquot of the this compound stock solution at room temperature, protected from light.
-
Perform a serial dilution of the stock solution into your experimental buffer to achieve the desired final concentration. Add the this compound stock dropwise to the buffer while gently vortexing to facilitate mixing and prevent precipitation.
-
Ensure the final DMSO concentration in the working solution is below the tolerance level of your experimental system (typically <0.5%).
-
Use the prepared working solution immediately.
-
Protocol 2: Assessment of this compound Stability in Buffer
Objective: To evaluate the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Experimental buffer of interest
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Appropriate vials for the analytical instrument
Procedure:
-
Prepare a working solution of this compound in the buffer to be tested at the desired concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it using HPLC or a UV-Vis spectrophotometer to determine the initial concentration or absorbance. This will serve as your baseline. For HPLC, monitor the peak area of this compound. For spectrophotometry, measure the absorbance at its λmax.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same method as in step 2.
-
Compare the peak area or absorbance at each time point to the t=0 measurement to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to visualize its stability profile in the tested buffer.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound instability.
References
Minimizing interference in Arachidin 2 bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and achieve reliable results in bioassays involving Arachidin 2.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common preliminary issues and points of confusion that can arise when working with this compound.
Q1: I'm seeing conflicting information about the structure and function of "this compound". What is the correct molecule?
A1: This is a critical point of clarification. There are two different compounds that are sometimes confused due to similar-sounding names:
-
Arachidin-2 (4-Prenylresveratrol): This is a prenylated stilbenoid , a type of phenolic compound found in peanuts (Arachis hypogaea)[1][2]. It is known for its antioxidant and anti-inflammatory properties[3]. Its structure features a stilbene (B7821643) backbone with a prenyl group attached.
-
2-Arachidonoylglycerol (2-AG): This is an endocannabinoid , an endogenous lipid that acts as a ligand for cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues[4][5][6]. It is an ester of arachidonic acid and glycerol.
This guide exclusively addresses Arachidin-2, the prenylated stilbenoid. Ensure you are working with the correct compound to avoid misinterpretation of results.
Caption: Chemical structures of Arachidin-2 and 2-Arachidonoylglycerol (2-AG).
Q2: My antioxidant assay (DPPH, ABTS) results for this compound are inconsistent or show high variability. What's wrong?
A2: Inconsistency in antioxidant assays with phenolic compounds like this compound often stems from the assay chemistry and potential interferences.
-
Different Assay Mechanisms: Assays like DPPH and ABTS operate via different mechanisms (Single Electron Transfer vs. a mix of Hydrogen Atom and Electron Transfer)[7]. A compound's antioxidant capacity can vary between these systems. It is recommended to use a panel of assays for a comprehensive assessment.
-
Reagent Instability: The DPPH radical is sensitive to light, and the ABTS radical cation solution has a limited stability period[7][8]. Always use freshly prepared reagents and store them protected from light.
-
Sample Color: If your this compound sample is in a colored extract, its native absorbance can interfere with the spectrophotometric reading. Run a sample blank (sample + solvent, without the assay reagent) and subtract this background absorbance[7].
-
Reaction Kinetics: The reaction between a stilbenoid and the radical may not be instantaneous. Ensure you are using a consistent, optimized incubation time for all samples and standards as recommended by established protocols[9].
Q3: I am performing a cell viability assay (e.g., MTT, XTT) and suspect my this compound sample is interfering with the results. How can I confirm this?
A3: Phenolic compounds are known to interfere with tetrazolium-based cell viability assays.
-
Direct Reduction of Assay Reagent: this compound, being an antioxidant, may directly reduce the MTT or XTT reagent to its colored formazan (B1609692) product, independent of cellular activity. This leads to a false positive signal (higher apparent viability)[10].
-
Troubleshooting Step: Run a cell-free control. Add your this compound sample to culture media with the MTT/XTT reagent but without any cells. If a color change occurs, direct chemical interference is happening.
-
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the solution. These precipitates can interfere with optical readings[10]. Visually inspect your wells under a microscope before adding the solubilization agent.
-
Altered Cellular Metabolism: Some compounds can alter the metabolic state of cells without being cytotoxic, affecting the rate of tetrazolium reduction and giving misleading results[11].
If interference is confirmed, consider using an alternative viability assay that measures a different cellular endpoint, such as membrane integrity (e.g., LDH assay) or ATP content.
Part 2: Troubleshooting Guides for Specific Assays
This section provides detailed troubleshooting for common bioassays used to evaluate this compound.
Antioxidant Capacity Assays (DPPH/ABTS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / False Positives | Sample has intrinsic color that absorbs at the assay wavelength (approx. 517 nm for DPPH, 734 nm for ABTS). | Prepare a sample blank for each concentration (sample + solvent, no reagent). Subtract the blank's absorbance from the sample's absorbance[7]. |
| Contaminated reagents or glassware. | Use high-purity solvents and clean glassware. Ensure no reducing agents have contaminated your buffers or pipette tips. | |
| Low or No Signal | DPPH or ABTS radical has degraded. | Prepare fresh radical solutions daily. Store stock solutions in the dark and at the recommended temperature[12]. |
| Incorrect wavelength used for measurement. | Verify the spectrophotometer is set to the correct wavelength for the specific assay (e.g., ~517 nm for DPPH)[7]. | |
| Insufficient concentration of this compound. | Perform a dose-response curve with a wider range of concentrations. | |
| Poor Reproducibility / High Standard Deviation | Inconsistent incubation time. | Use a multichannel pipette to add reagents and stop the reaction at a precise, consistent time for all wells. Adhere strictly to the protocol's incubation period[7][9]. |
| Pipetting errors. | Calibrate pipettes regularly. Ensure thorough mixing in each well. | |
| Temperature fluctuations. | Perform incubations in a temperature-controlled environment. |
Cell-Based Anti-Inflammatory Assays (e.g., COX-2 Inhibition)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media/PBS[10]. |
| This compound solubility issues in media. | Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (<0.5%) and consistent across all wells, including controls. | |
| Unexpected Cytotoxicity | Compound concentration is too high. | Perform a preliminary cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line before performing the functional assay. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is well below the toxic threshold for your cell line and is identical in all treatment and control wells. | |
| No Inhibitory Effect Observed | This compound is inactive in the chosen assay. | Verify the bioactivity of your this compound batch with a simpler, more direct assay (e.g., antioxidant assay). |
| Insufficient incubation time with the compound. | Optimize the pre-incubation time of the cells with this compound before inducing the inflammatory response. | |
| Assay signal is outside the linear range. | Optimize enzyme and substrate concentrations to ensure the assay is running within its linear dynamic range. |
Part 3: Quantitative Data Summary
The following table summarizes reported bioactivity data for Arachidin-2 and related prenylated stilbenoids from peanut. This data can serve as a baseline for comparison.
| Compound | Assay Type | Cell Line / System | Bioactivity (IC₅₀ in µg/mL) | Reference |
| Arachidin-2 | Antioxidant (ROS Generation) | HL-60 | 0.04 | [13] |
| Arachidin-2 | Anti-inflammatory (NF-κB Inhibition) | SW1353 | 0.025 | [13] |
| Arachidin-2 | Anti-inflammatory (iNOS Activity) | RAW 264.7 | 4.1 | [13] |
| Arachidin-2 | Cytotoxicity | BT-549 | 7.5 | [13] |
| Arachidin-2 | Cytotoxicity | VERO | 13.5 | [13] |
| Arachidin-1 | Antioxidant (ROS Generation) | HL-60 | 0.45 | [13] |
| Arachidin-3 | Antioxidant (ROS Generation) | HL-60 | 9.5 | [13] |
IC₅₀: The half maximal inhibitory concentration.
Part 4: Experimental Protocols & Workflows
Protocol 1: DPPH Free Radical Scavenging Assay
This protocol is a general method for assessing antioxidant capacity and can be adapted for this compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in an amber bottle at 4°C.
-
Prepare a series of standard solutions of a known antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.
-
Prepare various concentrations of your this compound sample in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of sample, standard, or methanol (for blank control) to respective wells.
-
To correct for sample color, add 20 µL of sample to separate wells, followed by 180 µL of methanol (these are the sample blanks).
-
Add 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Correct the absorbance of each sample by subtracting the absorbance of its corresponding sample blank.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration to determine the IC₅₀ value.
-
Caption: Workflow for the DPPH assay including a color correction step.
Protocol 2: COX-2 Inhibition Fluorometric Assay
This is a general protocol for screening inhibitors of recombinant human COX-2.
-
Reagent Preparation:
-
Equilibrate all kit components (e.g., COX Assay Buffer, COX Probe, Heme) to room temperature.
-
Prepare a 10X working solution of your this compound sample and known inhibitor (e.g., Celecoxib) in COX Assay Buffer. Ensure the final solvent concentration is below 0.5%.
-
Prepare a solution of the substrate, Arachidonic Acid, according to the manufacturer's guidelines[14].
-
-
Assay Procedure (96-well black plate format):
-
Prepare wells for "Enzyme Control," "Inhibitor Control," and "Test Compound."
-
Create a Reaction Mix containing Assay Buffer, Heme, and COX-2 Enzyme.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the 10X Test Compound, 10X Inhibitor Control, or Buffer to the appropriate wells.
-
Add 10 µL of the COX Probe to all wells.
-
Pre-incubate for 10-15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in kinetic mode for 5-10 minutes at an excitation/emission of ~535/587 nm.
-
-
Calculation:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] * 100
-
Part 5: Signaling Pathway Diagrams
Arachidin-2, as a potent anti-inflammatory and antioxidant agent, is proposed to interfere with key inflammatory signaling pathways such as NF-κB and MAPK. The diagrams below illustrate these pathways and the potential inhibitory points for compounds like this compound.
Caption: Proposed inhibition of the canonical NF-κB pathway by this compound.
Caption: Proposed modulation of the p38/JNK MAPK stress-activated pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (E)-Arachidin II | C19H20O3 | CID 92012758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis enhancement and antioxidant and anti-inflammatory activities of peanut (Arachis hypogaea L.) arachidin-1, arachidin-3, and isopentadienylresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Arachidonylglycerol | C23H38O4 | CID 5282280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 6. cannakeys.com [cannakeys.com]
- 7. benchchem.com [benchchem.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activity of Peanut (Arachis hypogaea) Phytoalexins and Selected Natural and Synthetic Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Technical Support Center: Scaling Up Arachidin-2 Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of Arachidin-2 (4-Prenylresveratrol), a phytoalexin with potential therapeutic applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during synthesis, purification, and preparation for preclinical evaluation.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the scale-up of Arachidin-2 production.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Low yield in chemical synthesis | Incomplete reaction, side reactions, suboptimal reaction conditions (temperature, pressure, catalyst), poor quality of starting materials. | - Ensure starting materials are pure and dry. - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) in small-scale pilot runs before scaling up. - Consider alternative synthetic routes or catalysts. A reported total synthesis of trans-Arachidin-2 involves a Horner-Wadsworth-Emmons reaction, which can be optimized for yield.[1] - Use in-process controls (e.g., TLC, HPLC) to monitor reaction progress. |
| Difficulty in purifying Arachidin-2 at a large scale | Arachidin-2 is a hydrophobic molecule, which can lead to strong binding to reverse-phase chromatography media, causing poor recovery. Protein aggregation can also be an issue in biological production systems.[2] | - For large-scale purification, consider using normal-phase chromatography or a less hydrophobic reverse-phase stationary phase. - Optimize the elution gradient in reverse-phase HPLC; a shallower gradient may improve resolution and recovery. - Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography). - In cases of protein aggregation during purification from biological sources, adjust buffer pH or ionic strength.[2] |
| Product instability during storage or in formulation | Arachidin-2, as a phenolic compound, may be susceptible to oxidation and degradation, especially when exposed to light, high temperatures, or certain pH conditions. | - Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). - Protect from light by using amber vials or covering containers with foil. - For preclinical formulations, conduct stability studies to determine the optimal pH and excipients.[3] Consider the use of antioxidants in the formulation. |
| Inconsistent biological activity in preclinical assays | Impurities from the synthesis or purification process, degradation of the compound, or issues with the formulation affecting bioavailability. | - Ensure high purity of the final compound (>95%) using validated analytical methods (e.g., HPLC, NMR). - Re-evaluate the stability of the compound under the specific assay conditions. - Optimize the formulation to enhance solubility and bioavailability for in vivo studies. This may involve using nanoemulsions or other drug delivery systems.[4] |
Frequently Asked Questions (FAQs)
Synthesis and Production
Q1: What are the primary methods for producing Arachidin-2?
A1: Arachidin-2 can be produced through two main routes:
-
Chemical Synthesis: A total synthesis for trans-Arachidin-2 has been reported, which involves a Horner-Wadsworth-Emmons reaction as a key step to form the stilbene (B7821643) backbone, followed by prenylation. This method offers high purity and control over the final product.
-
Biological Production: While not as specific for Arachidin-2 as for Arachidin-1 and -3, production in peanut (Arachis hypogaea) hairy root cultures is a potential source. These cultures can be stimulated with elicitors to produce various stilbenoids.
Q2: What are the main challenges in scaling up the chemical synthesis of Arachidin-2?
A2: Key challenges include:
-
Multi-step Synthesis: The total synthesis involves several steps, and maintaining a high overall yield during scale-up can be difficult.
-
Purification of Intermediates: Each step may require purification, which adds complexity and potential for material loss at a larger scale.
-
Handling of Reagents: Some reagents used in organic synthesis can be hazardous or require specific handling conditions, which becomes more challenging at an industrial scale.
Purification and Analysis
Q3: What is the recommended method for purifying large quantities of Arachidin-2?
A3: For large-scale purification, a multi-step approach is recommended:
-
Initial Extraction: If produced biologically, an initial liquid-liquid extraction is necessary to isolate the compound from the culture medium.
-
Column Chromatography: Normal-phase or reverse-phase flash chromatography can be used for initial purification to remove major impurities.
-
High-Performance Liquid Chromatography (HPLC): For the final polishing step to achieve high purity (>95%), preparative reverse-phase HPLC is typically used. Due to the hydrophobic nature of Arachidin-2, careful optimization of the mobile phase and gradient is crucial to ensure good separation and recovery.
Q4: How can I assess the purity and identity of the scaled-up Arachidin-2?
A4: A combination of analytical techniques should be used:
-
HPLC: To determine purity by assessing the peak area of the target compound relative to impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
Preclinical Studies
Q5: What are the key considerations for designing preclinical studies with Arachidin-2?
A5: Preclinical studies for stilbenoids like Arachidin-2 should focus on:
-
Safety and Toxicity: Acute and chronic toxicity studies in relevant animal models are essential to determine the safety profile of the compound. Genotoxicity assays are also important to assess the potential for DNA damage.
-
Pharmacokinetics (PK): Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Arachidin-2 are crucial for determining appropriate dosing regimens.
-
Efficacy: In vivo studies in relevant disease models (e.g., inflammation, cancer) are needed to demonstrate the therapeutic potential of the compound.
Q6: How should Arachidin-2 be formulated for in vivo preclinical studies?
A6: Due to its hydrophobic nature and likely low water solubility, Arachidin-2 will require a specific formulation for in vivo administration. Common approaches include:
-
Suspensions: Using suspending agents to create a uniform dispersion for oral or parenteral administration.
-
Solutions in non-aqueous vehicles: Using biocompatible organic solvents or oils.
-
Nanoformulations: Encapsulating Arachidin-2 in nanoparticles, liposomes, or nanoemulsions to improve solubility, stability, and bioavailability. It is critical to conduct stability testing of the chosen formulation under the intended storage and administration conditions.
Quantitative Data Summary
The following table provides a hypothetical summary of expected production outcomes at different scales. This data is for illustrative purposes and actual results may vary.
| Production Scale | Method | Starting Material (g) | Expected Yield (g) | Purity (%) | Key Challenge |
| Lab Scale | Chemical Synthesis | 1 | 0.2 - 0.4 | >98 | Reaction optimization |
| Pilot Scale | Chemical Synthesis | 100 | 15 - 30 | >95 | Purification efficiency |
| Preclinical Batch | Chemical Synthesis | 1000 | 100 - 200 | >95 | Maintaining batch-to-batch consistency |
Experimental Protocols
Protocol 1: Lab-Scale Chemical Synthesis of trans-Arachidin-2
This protocol is a summary based on the reported total synthesis.
-
Synthesis of the Stilbene Backbone: Perform a Horner-Wadsworth-Emmons reaction between a protected 3,5-dihydroxybenzaldehyde (B42069) and a suitable benzyl (B1604629) phosphonate (B1237965) to form the stilbene core.
-
Prenylation: Deprotonate the stilbene intermediate and react it with prenyl bromide to introduce the prenyl group at the desired position.
-
Deprotection: Remove the protecting groups from the hydroxyl functionalities to yield trans-Arachidin-2.
-
Purification: Purify the final product using silica (B1680970) gel column chromatography followed by preparative HPLC.
Protocol 2: Quality Control Analysis of Arachidin-2 by HPLC
-
Sample Preparation: Dissolve a known amount of Arachidin-2 in a suitable solvent (e.g., methanol, acetonitrile).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is typically used.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where Arachidin-2 has maximum absorbance.
-
Quantification: Calculate the purity based on the relative peak area of Arachidin-2 compared to the total peak area.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the scaled-up production and preparation of Arachidin-2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mastelf.com [mastelf.com]
- 3. Arachidonic acid inhibits inflammatory responses by binding to myeloid differentiation factor-2 (MD2) and preventing MD2/toll-like receptor 4 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Quality Evaluation of Resveratrol Nanoemulsion | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Arachidin 2 and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two notable stilbenoids: Arachidin 2 and the well-studied resveratrol (B1683913). While both compounds exhibit potent antioxidant effects, emerging evidence suggests that the prenylated stilbenoid, this compound, may offer superior cellular antioxidant activity. This comparison delves into their quantitative antioxidant capacities, underlying molecular mechanisms, and the experimental protocols used for their evaluation.
Quantitative Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value | Source |
| Resveratrol | DPPH | 15.54 µg/mL | [1] |
| ABTS | 2.86 µg/mL | [1] | |
| This compound | Inhibition of ROS Generation | 0.04 µg/mL | |
| Arachidin 1 | Inhibition of ROS Generation | 0.45 µg/mL |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test compound (this compound or resveratrol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Methodology:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a short incubation period, the absorbance is measured.
-
The percentage of AB-TS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Antioxidant Signaling Pathways
Both resveratrol and its prenylated derivatives like this compound exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that enhance the endogenous antioxidant defense systems.
Resveratrol's Antioxidant Mechanism
Resveratrol is known to activate several key signaling pathways to combat oxidative stress:
-
Nrf2-Keap1 Pathway: Resveratrol can induce the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1 (Kelch-like ECH-associated protein 1). Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione S-transferases (GSTs).
-
SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Activated SIRT1 can deacetylate and thereby modulate the activity of various transcription factors, including those involved in antioxidant responses.
-
MAPK and PI3K/Akt Pathways: Resveratrol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are also implicated in the regulation of cellular responses to oxidative stress.
Resveratrol's Antioxidant Signaling Pathways
This compound's Antioxidant Mechanism
While less extensively studied than resveratrol, evidence suggests that the prenyl group in this compound enhances its biological activity. It is plausible that this compound shares similar antioxidant mechanisms with resveratrol, including the modulation of the Nrf2 pathway. One study has shown that the related compound, Arachidin-1, upregulates Nrf2 and increases the transcriptional activity of the Antioxidant Response Element, leading to the induction of phase II detoxifying enzymes and a reduction in reactive oxygen species. Given the structural similarity and higher potency of this compound in cellular assays, it is highly likely to be a potent activator of the Nrf2 pathway.
The prenyl moiety is thought to increase the lipophilicity of the molecule, potentially enhancing its cellular uptake and interaction with membrane-associated proteins involved in redox signaling.
Proposed Antioxidant Signaling Pathway of this compound
Conclusion
Both this compound and resveratrol are potent antioxidant compounds. While resveratrol's antioxidant activities and mechanisms are well-documented, emerging data on this compound, particularly its superior performance in cellular antioxidant assays, suggests it may be a more effective agent in a biological context. The presence of the prenyl group in this compound likely contributes to its enhanced cellular activity. Further research, including direct comparative studies using standardized in vitro assays like DPPH and ABTS, is warranted to fully elucidate the relative antioxidant potencies of these two stilbenoids. The strong evidence for Nrf2 pathway activation by the related compound Arachidin-1, coupled with its superior cellular antioxidant activity, makes this compound a compelling candidate for further investigation as a potent modulator of cellular redox status for therapeutic applications.
References
Arachidin-1 Demonstrates Superior Cytotoxicity Over Arachidin-3 in Cancer Cell Lines: A Comparative Analysis
A comprehensive review of available scientific literature reveals that Arachidin-1 exhibits significantly higher cytotoxicity against various cancer cell lines compared to its structural analog, Arachidin-3 (B1251685). While data on the cytotoxic effects of Arachidin-2 is currently unavailable in published research, this guide provides a detailed comparative analysis of Arachidin-1 and Arachidin-3, leveraging experimental data from in vitro studies.
This report is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the cytotoxic profiles of these two prenylated stilbenoids. The information presented is based on data extracted from peer-reviewed scientific journals.
Data Summary: Cytotoxicity of Arachidin-1 vs. Arachidin-3
The cytotoxic effects of Arachidin-1 and Arachidin-3 have been evaluated in several cancer cell lines, with Arachidin-1 consistently demonstrating lower IC50 values, indicating greater potency. The following table summarizes the key findings from these studies.
| Cell Line | Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Arachidin-1 | 2.68 | 7.82 | 2.51 | [1] |
| Arachidin-3 | 18.71 | 16.21 | 18.74 | [1] | |
| MDA-MB-436 (Triple-Negative Breast Cancer) | Arachidin-1 | 11.95 | 6.20 | 2.09 | [1] |
| Arachidin-3 | 10.95 | 16.66 | 19.78 | [1] | |
| HL-60 (Human Leukemia) | Arachidin-1 | Not specified | Not specified | 4.2 | [1] |
| Arachidin-3 | Not specified | Not specified | 18.9 | [1] | |
| RAW 264.7 (Macrophage) | Arachidin-1 | Cytotoxicity at 27 µM | Not specified | Not specified | [2][3][4] |
| Arachidin-3 | Cytotoxicity at 55 µM | Not specified | Not specified | [2][3][4] | |
| HeLa (Cervical Cancer) | Arachidin-1 | Cytotoxicity at 27 µM | Not specified | Not specified | [2][3][4] |
| Arachidin-3 | Cytotoxicity at 55 µM | Not specified | Not specified | [2][3][4] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of Arachidin-1 or Arachidin-3. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Mechanism of Action: Arachidin-1 Induced Apoptosis
Studies have indicated that Arachidin-1 induces programmed cell death (apoptosis) in cancer cells through both caspase-dependent and caspase-independent pathways[5]. This involves the activation of key executioner proteins and damage to the mitochondria, ultimately leading to cell death.
Concluding Remarks
The available data strongly suggests that Arachidin-1 is a more potent cytotoxic agent than Arachidin-3 against the tested cancer cell lines. Its ability to induce apoptosis at low micromolar concentrations highlights its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to elucidate the precise molecular targets of Arachidin-1 and to investigate its efficacy in in vivo models. The absence of publicly available data on the cytotoxicity of Arachidin-2 underscores the need for future studies to explore the full spectrum of biological activities within the arachidin family of compounds.
References
- 1. Arachidin-1, a Prenylated Stilbenoid from Peanut, Induces Apoptosis in Triple-Negative Breast Cancer Cells [mdpi.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Purification of resveratrol, arachidin-1, and arachidin-3 from hairy root cultures of peanut (Arachis hypogaea) and determination of their antioxidant activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-cancer effect of 2-arachidonoylglycerol via processing body formation in HCA-7 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of Arachidin-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arachidin-2, a prenylated stilbenoid found in peanuts, has garnered interest for its potential anti-inflammatory properties. While in vitro studies have shown promising results, a comprehensive understanding of its in vivo efficacy is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of Arachidin-2's anti-inflammatory effects, drawing on available in vitro data and comparing it with in vivo data of structurally related compounds and established anti-inflammatory drugs. This guide aims to equip researchers with the necessary information to design and interpret future in vivo studies for the validation of Arachidin-2.
Comparative Efficacy Analysis
Direct in vivo anti-inflammatory data for Arachidin-2 is not yet available in the public domain. However, in vitro studies provide a foundation for predicting its potential efficacy. The following table summarizes the available anti-inflammatory data for Arachidin-2 and compares it with related peanut stilbenoids (Arachidin-1 and Resveratrol) and the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933).
| Compound | Assay Type | Model | Key Parameters Measured | Results |
| Arachidin-2 | In Vitro | Not specified | NF-κB inhibition, Nitric Oxide (NO) production | Data indicates anti-inflammatory activity, specific IC50 values not available in provided search results. |
| Arachidin-1 | In Vitro | LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) and NO production | Significant inhibition of PGE2 and NO.[1] |
| In Vitro | TNF-α-stimulated endothelial cells | NF-κB activation | Attenuates TNF-α-induced NF-κB activation.[2][3] | |
| Resveratrol | In Vitro | LPS-stimulated RAW 264.7 macrophages | PGE2 and NO production | Significant inhibition of PGE2 and NO.[1] |
| In Vivo | Carrageenan-induced paw edema (rats) | Paw edema (swelling) | 20 mg/kg dose showed significant reduction in paw swelling.[4] | |
| Indomethacin | In Vivo | Carrageenan-induced paw edema (rats) | Paw edema (swelling) | 10 mg/kg dose resulted in 87.3% inhibition of edema.[5] |
| In Vivo | Carrageenan-induced paw edema (rats) | Paw edema (swelling) | 0.66-2 mg/kg inhibited edema; 6 mg/kg partially inhibited the increase in Nerve Growth Factor (NGF).[6] |
Note: The lack of standardized reporting for in vitro IC50 values for all compounds in the initial search results prevents a direct quantitative comparison in this table. The in vivo data for Resveratrol and Indomethacin are provided as examples of efficacy in a common acute inflammation model.
Experimental Protocols: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to evaluate the anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Test compound (e.g., Arachidin-2)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into three or more groups: Vehicle control, Positive control, and Test compound group(s) with varying doses.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately after carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan administration.[7]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
Visualizing the Path to Validation
To facilitate a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Concluding Remarks and Future Directions
The available in vitro evidence suggests that Arachidin-2 possesses anti-inflammatory properties, likely through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and cyclooxygenases. However, the absence of in vivo data represents a significant gap in our understanding of its therapeutic potential.
The provided experimental protocol for the carrageenan-induced paw edema model offers a robust framework for the initial in vivo validation of Arachidin-2. Future studies should aim to:
-
Determine the in vivo efficacy of Arachidin-2 in acute and chronic models of inflammation.
-
Establish a dose-response relationship to identify the optimal therapeutic window.
-
Investigate its pharmacokinetic and pharmacodynamic profile to understand its absorption, distribution, metabolism, and excretion.
-
Elucidate the precise molecular mechanisms of action in an in vivo context.
By systematically addressing these research questions, the scientific community can effectively evaluate the potential of Arachidin-2 as a novel anti-inflammatory agent and pave the way for its translation into clinical applications.
References
- 1. Biosynthesis enhancement and antioxidant and anti-inflammatory activities of peanut (Arachis hypogaea L.) arachidin-1, arachidin-3, and isopentadienylresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peanut arachidin-1 enhances Nrf2-mediated protective mechanisms against TNF-α-induced ICAM-1 expression and NF-κB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of PGE2/COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
A Comparative Guide to the Cross-Validation of Analytical Methods for Arachidin-2 and Related Prenylated Stilbenoids
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative overview of analytical methods for the quantification of Arachidin-2 and other closely related prenylated stilbenoids found in peanuts (Arachis hypogaea). Due to the limited availability of specific cross-validation data for Arachidin-2, this guide incorporates data from its more extensively studied analogs, Arachidin-1 and Arachidin-3, as well as the parent compound, resveratrol (B1683913), to provide a comprehensive analytical perspective.
This guide offers a cross-validation viewpoint by comparing the two most common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is synthesized from various validation and analytical studies to present a comparative assessment of their performance metrics.
Quantitative Performance Comparison of Analytical Methods
The choice of an analytical method is often a balance between the required sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes key performance indicators for HPLC-UV and LC-MS/MS methods based on published data for the analysis of prenylated stilbenoids and related compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Analyte(s) | Resveratrol, Arachidin-1, Arachidin-3 | Arachidin-1, Arachidin-3, Arachidin-6, other prenylated stilbenoids |
| Linearity Range | 10 - 1,000 ng/mL (for Resveratrol)[1][2] | Typically in the pg/mL to ng/mL range |
| Accuracy | Within ±15% deviation from nominal values (for Resveratrol)[3] | Deviations from nominal values ≤15%[4] |
| Precision (%RSD) | Inter-day: 0.63 - 2.12% Intra-day: 0.46 - 1.02% (for Resveratrol)[3] | Average relative deviation of 7% for values on separate days |
| Limit of Detection (LOD) | ~3.3x baseline noise | 1.3 pg (for arachidonic acid metabolites) |
| Limit of Quantification (LOQ) | 0.010 µg/mL (for Resveratrol in plasma) | Determined as described in |
| Selectivity | Good, but potential for co-eluting interferences | High, based on mass-to-charge ratio and fragmentation patterns |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Below are representative methodologies for the analysis of Arachidin-2 and related prenylated stilbenoids using HPLC-UV and LC-MS/MS, based on published literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of stilbenoids in various matrices, including plant extracts and biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: Sunfire™ C18, 5 µm, 4.6 × 250 mm
-
Mobile Phase: A gradient of methanol (B129727) (A) and 0.5% formic acid in water (B).
-
Initial: 60% A
-
1-20 min: Linear gradient to 65% A
-
20-25 min: Linear gradient to 100% A
-
25-30 min: Hold at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
Sample Preparation (from elicited hairy root cultures):
-
Extract the culture medium or lyophilized root tissue with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the extract under reduced pressure.
-
Re-dissolve the residue in the mobile phase for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., SunFire™ C18, 5 µm, 4.6 × 250 mm)
-
Mobile Phase: A gradient of methanol (A) and 0.5% formic acid in water (B).
-
0-30 min: Linear gradient from 50% to 90% A
-
30-35 min: Linear gradient to 100% A
-
35-40 min: Hold at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Transitions: Specific precursor-to-product ion transitions need to be determined for each analyte by direct infusion of a standard solution. For example, for Arachidin-3, a molecular ion at m/z 297 [M+H]+ and a fragment ion at m/z 241 in MS2 has been reported.
Mandatory Visualization
Workflow for Cross-Validation of Analytical Methods
The process of cross-validating different analytical methods involves a systematic approach to ensure that each method provides comparable, reliable, and consistent results. A generalized workflow is depicted below.
Caption: Generalized workflow for the cross-validation of analytical methods.
Biosynthetic Pathway of Prenylated Stilbenoids in Peanut
Stilbenoids in peanuts are synthesized via the phenylpropanoid pathway. The key enzyme, stilbene (B7821643) synthase (STS), catalyzes the formation of the stilbene backbone, which can then be further modified, for instance by prenylation, to form compounds like Arachidin-2.
Caption: Simplified biosynthetic pathway of prenylated stilbenoids in peanut.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of arachidonic acid metabolites in cultured tumor cells using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Arachidin-2 and Other Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Arachidin-2 with other prominent stilbenoids, including resveratrol (B1683913), piceatannol, pterostilbene (B91288), arachidin-1, and arachidin-3. The information is curated to assist researchers and professionals in drug development in evaluating the therapeutic potential of these compounds. While extensive data exists for many stilbenoids, it is important to note that quantitative in vitro efficacy data for Arachidin-2 in mammalian systems, particularly regarding its antioxidant and anti-inflammatory properties, is limited in the currently available scientific literature. This guide therefore focuses on presenting the available comparative data for other key stilbenoids to provide a valuable reference point.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and antioxidant activities of various stilbenoids.
Table 1: Comparative Cytotoxicity of Stilbenoids in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Arachidin-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 2.51 (72h) | [1][2] |
| MDA-MB-436 (Triple-Negative Breast Cancer) | MTT | 2.09 (72h) | [1] | |
| HL-60 (Human Leukemia) | MTT | 4.2 (72h) | [1] | |
| Arachidin-3 | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 18.74 (72h) | [1] |
| MDA-MB-436 (Triple-Negative Breast Cancer) | MTT | 19.76 (72h) | [1] | |
| HL-60 (Human Leukemia) | MTT | 18.9 (72h) | [1] | |
| Resveratrol | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 10.84 (72h) | [1] |
| MDA-MB-436 (Triple-Negative Breast Cancer) | MTT | 15.66 (72h) | [1] | |
| HL-60 (Human Leukemia) | MTT | 17.6 (72h) | [1] | |
| Pterostilbene | HT-29 (Colon Cancer) | Not Specified | 22.4 | [3][4] |
Table 2: Comparative Antioxidant Activity of Stilbenoids
| Compound | Assay | IC50 | Reference |
| Resveratrol | DPPH | 131 µM | [5] |
| ABTS | 2 µg/mL | [6] | |
| Pterostilbene | DPPH | 163.43 - 173.96 µg/mL | [7][8] |
| ABTS | 52.37 - 52.99 µg/mL | [7][8] | |
| Arachidin-1 | TBARS | 7 µM (inhibition of lipid oxidation) | [9] |
| Arachidin-3 | TBARS | > 27 µM (no inhibition of lipid oxidation) | [9] |
Key Signaling Pathways
Stilbenoids exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and therapeutic potential.
Resveratrol: This well-studied stilbenoid is known to interact with multiple signaling pathways, including:
-
Sirtuin Pathway: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein involved in cellular regulation, including metabolism and aging.
-
AMPK Pathway: It can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
-
Nrf2 Signaling Pathway: Resveratrol can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant genes[10].
-
PI3K/Akt and Wnt/β-catenin Pathways: It has been shown to suppress the PI3K/Akt pathway and inhibit Wnt/β-catenin signaling, which are often dysregulated in cancer[11].
Pterostilbene: This analog of resveratrol often exhibits enhanced bioavailability and potent biological activity. Key pathways modulated by pterostilbene include:
-
Nrf2-mediated Antioxidant Signaling: Pterostilbene is a potent activator of the Nrf2 pathway, leading to the expression of antioxidant enzymes[12].
-
NF-κB and AP-1 Signaling: It can inhibit the pro-inflammatory NF-κB and AP-1 signaling pathways[10][11][13].
-
PI3K/Akt/mTOR Pathway: Pterostilbene has been shown to inhibit this critical pathway involved in cell growth and proliferation[3].
-
MAPK Pathway: It can modulate the p38 MAPK pathway to exert its anti-inflammatory effects[14].
Piceatannol: This hydroxylated analog of resveratrol also demonstrates significant biological activities through:
-
NF-κB Pathway: Piceatannol can suppress the activation of NF-κB, a key regulator of inflammation[15].
-
VEGF Signaling: It has been shown to inhibit angiogenesis by blocking the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor[16].
-
Insulin (B600854) Signaling Pathway: Piceatannol can modulate the insulin receptor-dependent signaling pathway[17].
Arachidin-1: As a prenylated stilbenoid, arachidin-1 exhibits unique biological activities and modulates key inflammatory pathways:
-
Nrf2 Pathway: Arachidin-1 upregulates the Nrf2-mediated expression of phase II antioxidant enzymes, contributing to its anti-inflammatory effects[6].
-
NF-κB Pathway: It has been shown to inhibit TNF-α-induced NF-κB activation in endothelial cells[6][18].
Arachidin-2: While quantitative efficacy data is limited, one study on the effect of Arachidin-2 on the fungal pathogen Peronophythora litchii suggested that it may act by binding to and inhibiting the alternative oxidase (AOX) enzyme. This leads to a reduction in ATP and an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in the pathogen. However, the relevance of this mechanism in mammalian cells and its impact on inflammatory or cancer-related signaling pathways are yet to be elucidated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of key signaling pathways modulated by different stilbenoids.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Caption: General experimental workflow for the DPPH antioxidant assay.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Stilbenoid compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the stilbenoid compounds. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Stilbenoid compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of dilutions of the stilbenoid compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each stilbenoid dilution to the wells. Then, add the DPPH solution to initiate the reaction. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The purple color of the DPPH solution will fade in the presence of an antioxidant.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.
Materials:
-
Stilbenoid compounds
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
ABTS•+ Radical Cation Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the stilbenoid compounds.
-
Reaction Mixture: Add a small volume of the stilbenoid dilution to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of the ABTS•+ radical and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting iNOS to increase efficacy of immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-talk between NO and arachidonic acid in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peanut arachidin-1 enhances Nrf2-mediated protective mechanisms against TNF-α-induced ICAM-1 expression and NF-κB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biosynthesis enhancement and antioxidant and anti-inflammatory activities of peanut (Arachis hypogaea L.) arachidin-1, arachidin-3, and isopentadienylresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Independent Verification of the Published Bioactivities of Arachidin-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivities of Arachidin-2, a prenylated stilbenoid found in peanuts, with available independent research and data on structurally similar compounds. While direct independent verification studies for all of Arachidin-2's reported activities are limited, this document compiles and compares existing data to offer a comprehensive overview for research and development purposes.
Summary of Bioactivities
Arachidin-2 has been primarily investigated for its anti-inflammatory, antioxidant, and anticancer properties. The initial comprehensive analysis of these activities was published by Sobolev et al. in 2011, which serves as a baseline for comparison in this guide. Data from other independent studies and findings for the related compounds Arachidin-1 and Arachidin-3 are included to provide a broader context of the potential bioactivities of this class of molecules.
Data Presentation
Anti-Inflammatory Activity
The primary mechanism of Arachidin-2's anti-inflammatory action is reported to be the inhibition of the NF-κB signaling pathway. A key study demonstrated potent inhibition of NF-κB-mediated transcription.[1]
| Compound | Assay | Cell Line | IC50 (µg/mL) | Original Study | Independent Verification |
| Arachidin-2 | NF-κB Inhibition | SW1353 | 0.025 | Sobolev et al. (2011)[1] | Data Not Available |
| Arachidin-1 | NF-κB Inhibition | SW1353 | 12.0 | Sobolev et al. (2011)[1] | N/A |
| Arachidin-3 | NF-κB Inhibition | SW1353 | - | Sobolev et al. (2011)[1] | N/A |
| Parthenolide (Control) | NF-κB Inhibition | SW1353 | - | Sobolev et al. (2011)[1] | N/A |
Note: A lower IC50 value indicates greater potency.
Antioxidant Activity
Arachidin-2 has demonstrated significant antioxidant effects by inhibiting the intracellular generation of reactive oxygen species (ROS).
| Compound | Assay | Cell Line | IC50 (µg/mL) | Original Study | Independent Verification |
| Arachidin-2 | ROS Generation Inhibition | HL-60 | 0.04 | Sobolev et al. (2011) | Data Not Available |
| Arachidin-1 | ROS Generation Inhibition | HL-60 | 0.45 | Sobolev et al. (2011) | N/A |
| Trolox (Control) | ROS Generation Inhibition | HL-60 | - | Sobolev et al. (2011) | N/A |
Note: A lower IC50 value indicates greater potency.
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of Arachidin-2 have been evaluated against a panel of human cancer cell lines. Data for the related compounds Arachidin-1 and Arachidin-3 are also presented for comparison, as more extensive research is available for these analogs.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Original Study | Independent Data/Related Compounds |
| Arachidin-2 | SK-MEL | Malignant Melanoma | 20.0 | Sobolev et al. (2011) | Data Not Available |
| KB | Oral Epidermal Carcinoma | 22.5 | Sobolev et al. (2011) | Data Not Available | |
| BT-549 | Breast Ductal Carcinoma | 7.5 | Sobolev et al. (2011) | Data Not Available | |
| Arachidin-1 | MDA-MB-231 | Triple-Negative Breast Cancer | 2.68 (24h) | N/A | Mohammadhosseinpour et al. (2022) |
| MDA-MB-436 | Triple-Negative Breast Cancer | 11.95 (24h) | N/A | Mohammadhosseinpour et al. (2022) | |
| HL-60 | Human Leukemia | 4.2 (72h) | N/A | Huang et al. (2010) (as cited in Mohammadhosseinpour et al., 2022) | |
| Arachidin-3 | MDA-MB-231 | Triple-Negative Breast Cancer | 18.71 (24h) | N/A | Mohammadhosseinpour et al. (2022) |
| MDA-MB-436 | Triple-Negative Breast Cancer | 10.95 (24h) | N/A | Mohammadhosseinpour et al. (2022) | |
| HL-60 | Human Leukemia | 18.9 (72h) | N/A | Huang et al. (2010) (as cited in Mohammadhosseinpour et al., 2022) | |
| Doxorubicin (Control) | Various | - | - | Sobolev et al. (2011) | N/A |
Note: A lower IC50 value indicates greater cytotoxicity.
Experimental Protocols
Anti-inflammatory Assay (NF-κB Inhibition)
The inhibition of NF-κB-mediated transcription was determined using a reporter gene assay in human chondrosarcoma (SW1353) cells. This assay measures the activity of a reporter gene (e.g., luciferase) that is under the control of an NF-κB response element. A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Antioxidant Assay (Inhibition of ROS Generation)
The antioxidant activity was assessed by measuring the inhibition of intracellular reactive oxygen species (ROS) generation in human promyelocytic leukemia (HL-60) cells. The assay utilizes a fluorescent probe, such as DCFH-DA, which becomes fluorescent upon oxidation by ROS. A reduction in fluorescence intensity in the presence of the test compound indicates its ROS scavenging ability.
Cytotoxicity Assay
Cytotoxicity was determined against a panel of human tumor cell lines using a standard proliferation assay. A common method is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
Arachidin-2 is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Arachidin-2 is thought to interfere with this process.
Caption: Proposed mechanism of Arachidin-2's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivities of a compound like Arachidin-2 involves a series of in vitro assays to determine its efficacy and potency.
Caption: General experimental workflow for determining the in vitro bioactivities of Arachidin-2.
Conclusion
The available data, primarily from the comprehensive study by Sobolev et al. (2011), indicates that Arachidin-2 possesses potent anti-inflammatory and antioxidant properties, as well as moderate cytotoxic activity against several cancer cell lines. However, a critical gap exists in the literature concerning the independent verification of these findings. The majority of recent research on related peanut stilbenoids has focused on Arachidin-1 and Arachidin-3, which have also demonstrated significant anticancer and anti-inflammatory effects, in some cases with greater potency than resveratrol.
For researchers and drug development professionals, Arachidin-2 remains a promising lead compound. However, further independent studies are crucial to validate its reported bioactivities and to fully understand its therapeutic potential. Comparative studies with its structural analogs, Arachidin-1 and Arachidin-3, will also be valuable in elucidating structure-activity relationships and identifying the most promising candidates for further development.
References
Evaluating the Synergistic Effects of Arachidin-2 with Other Compounds: A Comparative Guide Based on the Closely Related Arachidin-1
Introduction
Arachidin-2 is a prenylated stilbenoid found in peanuts with potential therapeutic applications. While direct experimental data on the synergistic effects of Arachidin-2 with other compounds is limited in the current body of scientific literature, valuable insights can be drawn from studies on the closely related compound, Arachidin-1 (A-1). Arachidin-1, also a prenylated stilbenoid from peanuts, shares structural similarities with Arachidin-2, suggesting they may exhibit comparable biological activities. This guide provides a comparative analysis of the synergistic anticancer effects of Arachidin-1 with the chemotherapeutic drug paclitaxel (B517696) in triple-negative breast cancer (TNBC) cells. The data presented here serves as a foundational resource for researchers and drug development professionals interested in the potential of Arachidin-2 in combination therapies.
Synergistic Cytotoxicity of Arachidin-1 and Paclitaxel in Triple-Negative Breast Cancer Cells
Studies have demonstrated that Arachidin-1 enhances the anticancer effects of paclitaxel in TNBC cell lines.[1][2] The combination of A-1 and paclitaxel has been shown to synergistically inhibit cell proliferation and induce apoptosis.[1][2]
Table 1: Synergistic Effects of Arachidin-1 (A-1) and Paclitaxel (Pac) on TNBC Cell Viability
| Cell Line | Treatment | IC50 Value | Fold-Decrease in Paclitaxel IC50 with A-1 | Reference |
| MDA-MB-231 | Paclitaxel alone | Not explicitly stated, but A-1 combination reduces it | ~2-fold | [1] |
| MDA-MB-231 | A-1 (2 µM) + Paclitaxel | Not explicitly stated, but combination is synergistic | ~2-fold | |
| MDA-MB-436 | Paclitaxel alone | Not explicitly stated, but A-1 combination reduces it | ~2-fold | |
| MDA-MB-436 | A-1 (2 µM) + Paclitaxel | Not explicitly stated, but combination is synergistic | ~2-fold |
Note: The IC50 is the concentration of a drug that inhibits a biological process by 50%. A lower IC50 value indicates a more potent compound.
Mechanism of Synergistic Action: Cell Cycle Arrest and Apoptosis
The synergistic effect of Arachidin-1 and paclitaxel is attributed to their combined ability to induce cell cycle arrest and apoptosis.
Table 2: Effect of Arachidin-1 (A-1) and Paclitaxel (Pac) Combination on Cell Cycle and Apoptosis in TNBC Cells
| Cell Line | Treatment | Effect | Key Findings | Reference |
| MDA-MB-231 | A-1 (2 µM) + Pac (2 nM) | Cell Cycle Arrest | Increased percentage of cells in G2/M phase by ~9% compared to A-1 alone and ~4-18% compared to Pac alone. | |
| MDA-MB-436 | A-1 (2 µM) + Pac (2 nM) | Cell Cycle Arrest | Increased percentage of cells in G2/M phase by ~4% compared to A-1 alone and ~3-4% compared to Pac alone. | |
| MDA-MB-231 & MDA-MB-436 | A-1 + Paclitaxel | Apoptosis Induction | Increased intracellular Reactive Oxygen Species (ROS) generation, activation of p53, and increased caspase 3/7 activity. |
Experimental Protocols
Cell Viability Assay
To determine the cytotoxic effects of Arachidin-1 and paclitaxel, alone and in combination, a cell viability assay such as the MTT or SRB assay is typically performed.
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231, MDA-MB-436) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Arachidin-1, paclitaxel, or a combination of both for 24, 48, and 72 hours.
-
Assay: After the incubation period, the assay reagent (e.g., MTT) is added to each well. The reagent is converted by viable cells into a colored product.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the drug combination on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the compounds for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium (B1200493) iodide (PI), which also contains RNase to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
Apoptosis Assay
Apoptosis can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the compounds for the desired time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The synergistic action of Arachidin-1 and paclitaxel in TNBC cells involves the induction of oxidative stress and activation of the p53 tumor suppressor pathway.
Caption: Proposed signaling pathway for the synergistic action of Arachidin-1 and Paclitaxel.
Caption: General experimental workflow for evaluating synergistic effects.
The available data on Arachidin-1 strongly suggests that prenylated stilbenoids from peanuts have significant potential as synergistic agents in cancer therapy. The combination of Arachidin-1 with paclitaxel demonstrates enhanced cytotoxicity, induction of cell cycle arrest, and apoptosis in triple-negative breast cancer cells. These findings provide a compelling rationale for further investigation into the synergistic effects of Arachidin-2 with other chemotherapeutic agents. Future studies should focus on directly evaluating Arachidin-2 in various cancer models to confirm and expand upon the promising results observed with its structural analog, Arachidin-1. Researchers are encouraged to utilize the experimental protocols and conceptual framework presented in this guide to design and execute studies that will elucidate the full therapeutic potential of Arachidin-2 in combination therapies.
References
Meta-analysis of studies on the biological effects of Arachidin 2
A Meta-Analysis for Researchers and Drug Development Professionals
Arachidin-2, a prenylated stilbenoid found in peanuts (Arachis hypogaea), has garnered interest within the scientific community for its diverse biological activities. This guide provides a comprehensive meta-analysis of existing research, comparing the efficacy of Arachidin-2 with other relevant stilbenoids, supported by quantitative data and detailed experimental protocols. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of Arachidin-2 as a potential therapeutic agent.
Overview of Biological Activities
Arachidin-2 exhibits a range of biological effects, most notably antioxidant, anti-inflammatory, and cytotoxic properties.[1] As a phytoalexin, it is naturally produced by the peanut plant in response to stressors like microbial infections.[1] The prenyl group in its structure is thought to enhance its lipophilicity, potentially allowing for better penetration of cell membranes and contributing to its biological potency.[1]
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data from comparative studies on the biological effects of Arachidin-2 and other stilbenoids. The data is primarily derived from a key study by Sobolev et al. (2011), which provides a broad-spectrum analysis of these compounds.[1]
Table 1: Antioxidant and Anti-inflammatory Activities of Arachidin-2 and Other Stilbenoids
| Compound | Antioxidant Activity (Inhibition of ROS Generation in HL-60 cells) IC50 (µg/mL) | Anti-inflammatory Activity (Inhibition of NF-κB Activity in SW1353 cells) IC50 (µg/mL) | Inhibition of iNOS Activity (NO Production in RAW 264.7 cells) IC50 (µg/mL) |
| Arachidin-2 | 0.04 | 0.025 | 4.1 |
| Arachidin-1 | 0.45 | 12.0 | 1.9 |
| Arachidin-3 | 0.17 | 18.0 | 6.0 |
| Resveratrol | - | - | - |
Data sourced from Sobolev et al., 2011.[1]
Table 2: Cytotoxic Activities of Arachidin-2 and Other Stilbenoids
| Compound | Cytotoxicity in SK-MEL (Melanoma) IC50 (µg/mL) | Cytotoxicity in KB (Oral Cancer) IC50 (µg/mL) | Cytotoxicity in BT-549 (Breast Cancer) IC50 (µg/mL) | Cytotoxicity in VERO (Normal Kidney) IC50 (µg/mL) | Cytotoxicity in LLC-PK11 (Normal Kidney) IC50 (µg/mL) | Cytotoxicity in HL-60 (Leukemia) IC50 (µg/mL) |
| Arachidin-2 | 20.0 | 22.5 | 7.5 | 13.5 | 13.5 | 16.0 |
| Arachidin-1 | 15.0 | 4.8 | 4.8 | 12.0 | 2.8 | 5.2 |
| Arachidin-3 | - | - | - | - | - | - |
| Resveratrol | - | - | - | - | - | - |
Data sourced from Sobolev et al., 2011.[1] A '-' indicates that data was not reported for that specific assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Sobolev et al., 2011.[1]
Antioxidant Activity (Inhibition of ROS Generation)
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Method: The assay utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA) as a probe.
-
Procedure:
-
HL-60 cells are washed and resuspended in phosphate-buffered saline (PBS).
-
Cells are incubated with DCFH-DA.
-
The test compounds (Arachidin-2 and others) are added at various concentrations.
-
Reactive oxygen species (ROS) generation is induced by phorbol (B1677699) myristate acetate (B1210297) (PMA).
-
The fluorescence of dichlorofluorescein (DCF), produced by the oxidation of DCFH, is measured to quantify ROS levels.
-
Trolox is used as a positive control.
-
Anti-inflammatory Activity (Inhibition of NF-κB-mediated Transcription)
-
Cell Line: Human chondrosarcoma (SW1353) cells.
-
Method: A reporter gene assay is used to measure the activity of the transcription factor NF-κB.
-
Procedure:
-
SW1353 cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB-dependent promoter. A control plasmid with the Renilla luciferase gene is also co-transfected for normalization.
-
The transfected cells are treated with the test compounds at various concentrations.
-
NF-κB activation is induced by PMA.
-
The luciferase activity is measured using a luminometer.
-
The activity of a control transcription factor, Sp-1, is also measured to assess the specificity of NF-κB inhibition.
-
Parthenolide is used as a positive control.
-
Inhibition of iNOS Activity (Nitric Oxide Production)
-
Cell Line: Mouse macrophages (RAW 264.7 cells).
-
Method: This assay quantifies the amount of nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS).
-
Procedure:
-
RAW 264.7 cells are plated and treated with the test compounds at various concentrations.
-
iNOS expression and NO production are induced by lipopolysaccharide (LPS).
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
Parthenolide is used as a positive control.
-
Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (SK-MEL, KB, BT-549, HL-60) and normal mammalian cell lines (VERO, LLC-PK11).
-
Method: The assay determines the concentration of the compound that inhibits cell proliferation by 50% (IC50).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compounds.
-
After a specified incubation period, cell viability is assessed using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.
-
The IC50 values are calculated from the dose-response curves.
-
Visualizations
Signaling Pathway
The following diagram illustrates the putative anti-inflammatory signaling pathway of Arachidin-2, focusing on the inhibition of the NF-κB pathway. This is based on the strong inhibitory effect observed for Arachidin-2 and the known mechanisms of similar stilbenoids.
Caption: Putative anti-inflammatory mechanism of Arachidin-2 via inhibition of the NF-κB signaling pathway.
Experimental Workflow
This diagram outlines a general experimental workflow for assessing the biological effects of Arachidin-2.
Caption: General experimental workflow for evaluating the biological activities of Arachidin-2.
References
Safety Operating Guide
Navigating the Disposal of Arachidin-2: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Arachidin-2 was found. The following disposal procedures are based on the general best practices for the disposal of laboratory chemical waste and the known properties of stilbenoids, the chemical class to which arachidins belong. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for definitive guidance to ensure full compliance with all local, state, and federal regulations. This guide is intended to provide essential safety and logistical information for the proper handling and disposal of specialty chemicals like Arachidin-2.
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. For researchers working with novel or specialized compounds such as Arachidin-2, a stilbenoid with potential biological activities, understanding the correct disposal protocol is critical.[1][2][3] This document outlines a step-by-step approach to the safe disposal of Arachidin-2, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of Arachidin-2 waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: Classify Arachidin-2 waste as hazardous chemical waste. Due to the general properties of related phenolic compounds, it should be handled as potentially toxic.[4] Do not mix Arachidin-2 waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Waste Segregation: Keep Arachidin-2 waste separate from other types of laboratory waste, such as sharps, biological waste, or radioactive materials.[5] Incompatible wastes should never be mixed.[5]
-
Waste Collection and Containerization:
-
Collect waste Arachidin-2 in a dedicated, leak-proof container that is chemically compatible with stilbenoids.[4][5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Arachidin-2".[4][5] Include the date when the waste was first added to the container.
-
Keep the waste container securely sealed except when adding more waste.[5]
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Once the waste container is full or if waste pickup is needed, contact your institution's EHS department to schedule a collection.[5]
-
Do not dispose of Arachidin-2 by pouring it down the drain or discarding it in the regular trash.[5] Evaporation is not an acceptable method of disposal for hazardous waste.[5]
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers that held Arachidin-2. The first rinse must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.[5]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as solid waste or recycling, in accordance with institutional policies.[5]
-
Summary of Disposal Procedures and Safety Precautions
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [4] |
| Handling Location | Well-ventilated area or chemical fume hood | [4] |
| Waste Container | Dedicated, compatible, leak-proof, and sealed | [4][5] |
| Waste Labeling | "Hazardous Waste," "Arachidin-2," and accumulation start date | [5] |
| Waste Storage | Secure, ventilated area with secondary containment | [5] |
| Prohibited Disposal Methods | Drain disposal, regular trash, evaporation | [5] |
| Empty Container Rinsate | Collect the first rinse (or first three for highly toxic) as hazardous waste | [5] |
| Institutional Contact | Environmental Health and Safety (EHS) Department | [4][5] |
Experimental Protocols
Specific experimental protocols for the disposal of Arachidin-2 are not available. The standard procedure for the disposal of this compound falls under the general guidelines for hazardous chemical waste management as outlined above and is determined by institutional and regulatory requirements rather than experimental variation.
Arachidin-2 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Arachidin-2 waste in a laboratory setting.
Caption: Workflow for the safe disposal of Arachidin-2 waste.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Isolation of a New Hydroxylated Resveratrol Trimer Together with Other Stilbenoid Compounds from the Lianas of Gnetum microcarpum Blume and Their Inhibitory Effects of Prostaglandin E2 [mdpi.com]
- 3. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Arachidin 2
Disclaimer: No specific Safety Data Sheet (SDS) for Arachidin 2 (4-Prenylresveratrol) is currently available. The following guidance is based on safety data for the structurally related and well-studied stilbenoid, Resveratrol, and supplemented with published cytotoxicity data for this compound. It is imperative to handle this compound with caution as an investigational substance with unknown toxicological properties.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, handling procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Precautionary Measures
While comprehensive hazard data for this compound is not available, it should be treated as a potentially hazardous substance. Based on data from the related compound Resveratrol, this compound may cause skin and serious eye irritation. Some studies have indicated that this compound demonstrates cytotoxic properties[1]. Therefore, appropriate precautions must be taken to avoid direct contact and inhalation.
General Precautions:
-
Wash hands and any exposed skin thoroughly after handling[2].
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Ensure adequate ventilation, preferably by working in a chemical fume hood, especially when handling the powdered form.
-
Keep containers tightly closed when not in use.
-
An eyewash station and safety shower should be readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. | To protect against airborne particles and splashes that may cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat should be worn to protect skin and clothing from contamination. For larger-scale operations, a fully protective impervious suit may be warranted. | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling outside of a fume hood or if dusts are generated. | To prevent inhalation of airborne particles of unknown toxicity. |
First Aid Measures
In the event of exposure, immediate action is crucial. The following table provides first aid guidance.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical advice/attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Weighing and Transfer: Handle as a solid to minimize dust generation. If dissolving, add solvent to the solid slowly to prevent splashing.
-
Post-Handling: Decontaminate the work area after use. Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent degradation.
-
Store away from strong oxidizing agents and strong acids.
Accidental Release and Disposal Plan
Spill Procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use appropriate absorbent material to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent.
-
Dispose: Dispose of the waste in accordance with institutional and local regulations.
Disposal:
-
Dispose of waste this compound and contaminated materials as hazardous chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Empty containers should be rinsed thoroughly with an appropriate solvent, with the rinsate collected as hazardous waste, before being discarded.
Experimental Protocols and Data
While specific experimental protocols for this compound are not widely available, research on the related compound Arachidin-1 provides insight into its potential biological activity. Studies have shown that Arachidin-1 can induce apoptosis in triple-negative breast cancer cells.
Example Experimental Workflow: Investigating Cytotoxicity
The following diagram illustrates a general workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
Caption: A generalized workflow for determining the cytotoxic effects of a test compound on cell lines.
Potential Signaling Pathway
Based on studies of similar stilbenoids like Resveratrol and Arachidin-1, a potential mechanism of action for this compound could involve the induction of apoptosis through intrinsic pathways.
Caption: A simplified diagram illustrating a potential apoptotic pathway induced by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
